ZK110841
Description
Properties
Molecular Formula |
C21H33ClO4 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H33ClO4/c22-18-14-20(24)17(12-13-19(23)15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,23-24H,2-5,7-11,14H2,(H,25,26)/b6-1-,13-12+/t16?,17-,18-,19-,20-/m1/s1 |
InChI Key |
ZOQXTNLUBHPZOZ-GZFHOOQWSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H](C2C/C=C\CCCC(=O)O)Cl)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions of ZK110841: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for the compound ZK110841. By delving into its core pharmacology, this document outlines the molecular targets, summarizes key quantitative data, and details the experimental protocols used to elucidate its function. The information presented is intended to support further research and development efforts within the scientific community.
Core Mechanism of Action: Selective Antagonism of the Prostanoid EP1 Receptor
This compound is characterized as a selective antagonist for the prostanoid EP1 receptor. Its mechanism of action is primarily defined by its ability to competitively bind to this receptor, thereby inhibiting the downstream signaling typically initiated by the endogenous ligand, prostaglandin E2 (PGE2). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium concentrations. This compound effectively blocks this signaling cascade by preventing the initial binding of PGE2.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data that characterizes the interaction of this compound with the human prostanoid EP1 receptor. This data is derived from radioligand binding assays, which are fundamental in determining the affinity of a compound for its receptor.
| Parameter | Value | Species | Receptor | Assay Type | Reference |
| pKi | 8.1 | Human | EP1 | Radioligand Binding | [1] |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity of the antagonist for the receptor.
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific and reproducible experimental methodologies. The following section details the protocol for the radioligand binding assay used to determine its affinity for the human EP1 receptor.
Radioligand Binding Assay for Human EP1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the cloned human EP1 prostanoid receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the cloned human EP1 prostanoid receptor.
-
Radioligand: [3H]-PGE2 (Tritiated prostaglandin E2) as the radiolabeled agonist.
-
Competitor: this compound (unlabeled).
-
Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl2, EDTA).
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A mixture containing the cell membranes, [3H]-PGE2 at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]-PGE2, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: Signaling cascade of the prostanoid EP1 receptor and the inhibitory action of this compound.
Caption: Step-by-step workflow for the radioligand binding assay to determine antagonist affinity.
References
ZK110841 as a Prostaglandin D2 Mimetic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK110841 is a potent and selective synthetic agonist of the Prostaglandin D2 (PGD2) DP1 receptor. As a PGD2 mimetic, it activates the DP1 receptor, a Gs protein-coupled receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade culminates in various physiological responses, most notably the inhibition of platelet aggregation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and functional activity, and detailed protocols for key experimental assays.
Introduction
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite of arachidonic acid involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and platelet function. Its effects are mediated through two distinct G protein-coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors. The DP1 receptor is coupled to a Gs protein, and its activation leads to an increase in intracellular cAMP levels, which in turn mediates cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.
This compound is a synthetic analog of PGD2 that acts as a potent and selective agonist for the DP1 receptor. Its stability and selectivity make it a valuable tool for elucidating the physiological roles of the PGD2-DP1 signaling pathway and for the development of novel therapeutic agents targeting this pathway. This guide will delve into the technical details of this compound's function as a PGD2 mimetic.
Mechanism of Action: The DP1 Signaling Pathway
This compound mimics the action of PGD2 by binding to and activating the DP1 receptor. This initiates a well-defined signaling cascade:
-
Receptor Binding: this compound binds to the extracellular domain of the DP1 receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates various downstream target proteins, leading to the ultimate cellular response. Key downstream effectors in this pathway include the transcription factor cAMP response element-binding protein (CREB) and the T-lymphoma invasion and metastasis-inducing protein 1 (Tiam1), which is involved in the activation of the Rho GTPase, Rac1.
Figure 1: this compound/PGD2-DP1 Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interaction with the DP1 receptor and its functional consequences.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | DP1 | Human | Radioligand Binding | 9.5 | ~0.32 | [1] |
| PGD2 | DP1 | Human | Radioligand Binding | 8.7 | ~2.0 | [1] |
Table 2: Functional Activity - cAMP Stimulation
| Compound | Assay | Cell Type | EC50 (nM) | Reference |
| This compound | cAMP Accumulation | Not Specified | 0.2 | |
| PGD2 | cAMP Accumulation | Not Specified | 0.5 |
Table 3: Anti-Platelet Activity
| Compound | Effect | Agonist | IC50 | Reference |
| This compound | Potent inhibitor of platelet aggregation | ADP, Collagen | Not Available | [2] |
Note: While this compound is documented as a potent inhibitor of platelet aggregation, specific IC50 values for ADP and collagen-induced aggregation were not available in the public literature reviewed for this guide.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the DP1 receptor.
Figure 2: Experimental Workflow for Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human DP1 receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a fixed, subsaturating concentration of a radiolabeled DP1 receptor ligand (e.g., [³H]-PGD2).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled DP1 agonist or antagonist.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Measurement Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.
Figure 3: Experimental Workflow for cAMP Measurement Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the DP1 receptor in appropriate media.
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
-
Cell Stimulation:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Incubate at 37°C for a specified period (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol assesses the inhibitory effect of this compound on platelet aggregation.
Figure 4: Experimental Workflow for Platelet Aggregation Assay.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Place a cuvette with PRP into the sample well of a light transmission aggregometer and a cuvette with PPP into the reference well.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a defined period at 37°C with stirring.
-
Add a platelet agonist, such as adenosine diphosphate (ADP) or collagen, to the PRP to induce aggregation.
-
Record the change in light transmission through the PRP suspension over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis:
-
The maximum aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced platelet aggregation).
-
Conclusion
This compound is a valuable pharmacological tool for studying the PGD2-DP1 signaling pathway. Its potency and selectivity as a DP1 receptor agonist make it an ideal compound for in vitro and in vivo investigations into the physiological and pathophysiological roles of this pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the DP1 receptor for therapeutic intervention, particularly in the context of cardiovascular diseases where platelet aggregation is a key factor. Further research to elucidate the full range of its pharmacological effects and to obtain more extensive quantitative data will be beneficial for its potential clinical applications.
References
ZK110841: A Technical Overview of its DP-Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK110841 is a potent and selective synthetic agonist of the Prostaglandin D2 (PGD2) receptor, commonly known as the DP receptor. As a stable analog of PGD2, this compound has been instrumental in the characterization of DP receptor pharmacology and its associated signaling pathways. This technical guide provides a comprehensive overview of the DP-receptor agonist activity of this compound, including its quantitative pharmacological data, the experimental protocols used for its characterization, and a visualization of the pertinent signaling cascades.
Quantitative Pharmacological Data
The agonist activity of this compound at the DP receptor has been quantified through various in vitro assays. The following tables summarize the key pharmacological parameters, demonstrating its high affinity and potency.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | human DP | Radioligand Binding | Ki | 0.3 | HEK 293(EBNA) | [1] |
| This compound | human DP | Functional (cAMP) | EC50 | 0.2 | HEK 293(EBNA) | [1] |
| This compound | bovine DP | Functional (cAMP) | EC50 | 10-30 | Bovine Embryonic Trachea (EBTr) | [2] |
| PGD2 | human DP | Radioligand Binding | Ki | 0.6 | HEK 293(EBNA) | [1] |
| PGD2 | human DP | Functional (cAMP) | EC50 | 0.5 | HEK 293(EBNA) | [1] |
| PGD2 | bovine DP | Functional (cAMP) | EC50 | 10-30 | Bovine Embryonic Trachea (EBTr) | [2] |
These data highlight that this compound is equipotent, and in some assays slightly more potent, than the endogenous ligand PGD2 in activating the DP receptor.
DP Receptor Signaling Pathways
Prostaglandin D2 exerts its effects through two distinct G protein-coupled receptors: the DP1 and DP2 receptors. This compound is primarily an agonist for the DP1 receptor.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a stimulatory G protein (Gs). Upon agonist binding, Gs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA) and downstream cellular responses.
-
DP2 Receptor (CRTH2) Signaling: In contrast, the DP2 receptor (also known as CRTH2) is coupled to an inhibitory G protein (Gi). Activation of the DP2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, the βγ subunits of the Gi protein can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Signaling Pathway Diagrams
Caption: DP1 Receptor Signaling Pathway.
Caption: DP2 Receptor Signaling Pathway.
Experimental Protocols
The characterization of this compound as a DP-receptor agonist involves standard pharmacological assays. Below are representative protocols for the key experiments.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the DP receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human DP1 receptor (e.g., HEK293 cells).
-
Radiolabeled PGD2 (e.g., [3H]PGD2).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]PGD2 (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]PGD2 against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competitive Binding Assay Workflow.
Functional cAMP Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the Gs-coupled DP1 receptor.
Materials:
-
A cell line expressing the human DP1 receptor (e.g., HEK293 or CHO cells).
-
This compound at various concentrations.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the DP1-expressing cells in a 96-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor in a serum-free medium.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.
Caption: Functional cAMP Assay Workflow.
Conclusion
This compound is a well-characterized, high-affinity, and potent agonist of the DP1 receptor. Its activity, comparable to the endogenous ligand PGD2, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the DP1 receptor signaling pathway. The experimental methodologies outlined in this guide represent standard and robust approaches for the pharmacological characterization of such compounds, providing a framework for future research and drug development efforts targeting the PGD2-DP receptor system.
References
ZK110841: A Technical Overview of its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK110841 is a synthetic organic compound classified as a prostaglandin D2 (PGD2) analogue. It is recognized primarily for its potent agonist activity at the prostanoid DP1 receptor. This technical guide consolidates the publicly available information on the synthesis, chemical properties, and biological activities of this compound, presenting it in a structured format for researchers and professionals in drug development. While specific, detailed proprietary synthesis and experimental protocols for this compound are not extensively documented in the public domain, this guide provides a comprehensive overview based on existing literature.
Chemical and Physical Properties
While a detailed synthesis protocol for this compound is not publicly available, its classification as a prostaglandin analogue suggests a complex multi-step organic synthesis. The IUPHAR/BPS Guide to PHARMACOLOGY provides some calculated physico-chemical properties for this compound.
| Property | Value |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 9 |
Biological Activity and Properties
This compound is a potent agonist for the prostanoid DP1 receptor, which is a G protein-coupled receptor. Its binding affinity and functional activity have been characterized in various studies.
Quantitative Biological Data
The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of this compound for various prostanoid receptors.
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor | Species | Assay Type | Ki (nM) | Reference |
| DP1 | Human | Radioligand Binding | 0.3 | [1] |
| EP1 | Human | Radioligand Binding | 166 | |
| EP4 | Human | Radioligand Binding | 845 | [2] |
Table 2: Functional Activity of this compound
| Receptor | Species | Functional Assay | EC50 (nM) | Reference |
| DP1 | Human | cAMP Generation Assay | 0.2 | [1] |
Experimental Protocols
Detailed experimental protocols for studies specifically focused on this compound are not available in the public literature. However, based on the types of data reported, the following are general methodologies likely employed in the characterization of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a ligand (in this case, this compound) to its receptor.
-
Membrane Preparation: Cells expressing the receptor of interest (e.g., DP1 or EP1) are cultured and harvested. The cell membranes are then isolated through a series of centrifugation and homogenization steps.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Generation Assays
These functional assays are used to determine the effect of a ligand on the signaling pathway of a Gs-coupled receptor, such as the DP1 receptor.
-
Cell Culture: Cells expressing the DP1 receptor are cultured in appropriate media.
-
Compound Treatment: The cells are treated with varying concentrations of this compound.
-
cAMP Measurement: After a defined incubation period, the intracellular levels of cyclic adenosine monophosphate (cAMP) are measured. This is often done using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods.
-
Data Analysis: The concentration-response data is plotted to determine the concentration of this compound that produces 50% of the maximal response (EC50).
Signaling Pathways
This compound primarily acts on the DP1 receptor, a Gs-coupled GPCR. It also shows some interaction with the EP1 receptor, a Gq-coupled GPCR. The signaling pathways for these receptors are depicted below.
Caption: DP1 Receptor Signaling Pathway activated by this compound.
Caption: EP1 Receptor Signaling Pathway with weak interaction from this compound.
Conclusion
This compound is a valuable research tool for studying the roles of the prostanoid DP1 receptor in various physiological and pathological processes. While detailed information regarding its synthesis and specific experimental protocols is limited in the public domain, the available data on its biological activity and the general understanding of its mechanisms of action provide a solid foundation for its application in research. The data and diagrams presented in this guide offer a concise summary for scientists and professionals working in the field of drug discovery and development. Further research and publication of more detailed studies would be beneficial for a more complete understanding of this potent prostaglandin analogue.
References
In Vitro Profile of ZK110841: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro pharmacological profile of ZK110841, a known antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid receptor pharmacology and related therapeutic areas.
This compound has been characterized as a partial agonist at the human EP1 receptor. The following sections detail its binding affinity, the experimental procedures used for its characterization, and the signaling pathway associated with its target.
Quantitative Data Summary
The binding affinity of this compound for the human EP1 prostanoid receptor has been determined through radioligand binding assays. The key quantitative metric is presented in the table below.
| Compound | Receptor | Species | Parameter | Value | Reference |
| This compound | EP1 | Human | pKi | 6.8 | [1] |
Table 1: Binding Affinity of this compound for the Human EP1 Receptor. The pKi value represents the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of this compound. A higher pKi value corresponds to a higher binding affinity.
Experimental Protocols
The characterization of this compound's interaction with the EP1 receptor was primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard practices for this type of experiment.
Radioligand Competition Binding Assay for EP1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human EP1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human EP1 prostanoid receptor.
-
Radioligand: [³H]-PGE2 (Tritiated Prostaglandin E2).
-
Test Compound: this compound.
-
Assay Buffer: Specific buffer composition as optimized for the EP1 receptor binding assay.
-
Filtration Apparatus: 96-well plate harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: HEK-293 cells expressing the human EP1 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of [³H]-PGE2.
-
Varying concentrations of the unlabeled test compound, this compound.
-
A fixed amount of cell membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The amount of specifically bound [³H]-PGE2 is determined by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PGE2) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) is calculated by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration activates various downstream cellular responses.
References
ZK110841 and Neutrophil Activation: A Technical Guide on a Putative Interaction
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential relationship between the compound ZK110841 and the activation of neutrophils. A comprehensive review of publicly available scientific literature reveals no direct studies investigating the effects of this compound on any aspect of neutrophil function, including chemotaxis, degranulation, or oxidative burst.
However, based on the known pharmacological target of this compound, a hypothetical framework for its potential interaction with neutrophils can be constructed. This compound is identified as a partial agonist for the prostanoid EP1 receptor. Prostanoid receptors, particularly those for prostaglandin E2 (PGE2), are well-established modulators of inflammatory responses, and neutrophils are key players in these processes.
The Prostanoid EP1 Receptor: The Target of this compound
Prostaglandin E2 (PGE2) exerts its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[1]
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.
This compound has been characterized as a partial agonist for the EP1 receptor. This means that it binds to and activates the receptor, but with a lower maximal effect than a full agonist.
Prostanoid Receptors and Neutrophil Function: An Overview
The role of PGE2 in modulating neutrophil activation is complex and often subtype-dependent. Much of the existing research points to the inhibitory effects of PGE2 on neutrophil function, primarily mediated by the cAMP-elevating EP2 and EP4 receptors. Activation of EP2 and EP4 receptors has been shown to suppress key neutrophil activities such as the production of reactive oxygen species (ROS), biosynthesis of leukotrienes, and migration.
The role of the EP1 receptor in neutrophils is less clearly defined, and some studies suggest it may not play a significant inhibitory role in certain contexts. For instance, one study found that an EP1 receptor agonist had no inhibitory effect on FMLP-stimulated rat neutrophils. This finding, if applicable to human neutrophils, would suggest that this compound, acting as an EP1 agonist, may have limited direct impact on neutrophil activation.
Putative Signaling Pathway of this compound in Neutrophils
Given that this compound is an EP1 receptor partial agonist, its interaction with neutrophils would likely initiate the Gq-mediated signaling cascade. The following diagram illustrates this hypothetical pathway.
Experimental Protocols: A Methodological Gap
Due to the absence of direct studies on this compound and neutrophil activation, no specific experimental protocols can be provided. However, for researchers interested in investigating this potential interaction, a general workflow is proposed below.
Quantitative Data: A Call for Future Research
As no studies have been published on the interaction between this compound and neutrophils, there is no quantitative data to present. The table below is a template that could be used to summarize such data if it were to become available through future research.
| Neutrophil Function | Assay | Activator | This compound Effect (IC50/EC50) | Reference |
| Chemotaxis | Boyden Chamber | fMLP | Data Not Available | N/A |
| Degranulation (MPO Release) | Colorimetric Assay | PMA | Data Not Available | N/A |
| Oxidative Burst (ROS Production) | DHR123 Flow Cytometry | LPS | Data Not Available | N/A |
Conclusion and Future Directions
Future research is warranted to elucidate the specific effects, if any, of this compound on neutrophil functions. Such studies would need to employ a range of in vitro assays to measure chemotaxis, degranulation, and oxidative burst in the presence of varying concentrations of this compound. These investigations would be crucial in determining whether the EP1 receptor represents a viable target for modulating neutrophil-mediated inflammation and whether this compound holds any therapeutic potential in this context.
References
In-depth Pharmacological Profile of ZK110841: Information Not Publicly Available
An exhaustive search for the pharmacological profile of the compound designated as ZK110841 has revealed a significant lack of publicly available data. Despite extensive queries for its mechanism of action, binding affinity, in vivo and in vitro studies, and associated experimental protocols, no detailed scientific literature, patents containing pharmacological data, or comprehensive database entries could be located.
The primary and recurring source of information for this compound is its entry in the IUPHAR/BPS Guide to PHARMACOLOGY.[1][2] This database identifies this compound as a synthetic organic compound but does not provide any quantitative data regarding its pharmacological activity. Key information such as its molecular target, binding affinities (e.g., Ki or IC50 values), or functional effects in biological assays is not listed.
Further targeted searches for scientific publications, patents, or other technical documents that would describe the pharmacological characterization of this compound were unsuccessful.
Due to the absence of detailed and verifiable pharmacological data in the public domain, it is not possible to construct the requested in-depth technical guide on this compound. The core requirements, including the presentation of quantitative data in tables, detailing of experimental protocols, and the creation of signaling pathway and workflow diagrams, cannot be met.
It is possible that this compound is an internal research compound that has not been described in publicly accessible literature or that it is an older designation for a compound that was not further developed or has been renamed. Without access to proprietary or unpublished research data, a comprehensive pharmacological profile cannot be generated.
References
ZK110841: A Technical Guide for Prostaglandin DP1 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK110841 is a potent and selective synthetic agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. As a stable analog of PGD2, this compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the DP1 receptor. This receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). The DP1 receptor is implicated in various biological processes, including the regulation of immune responses, sleep, and cardiovascular function. This technical guide provides an in-depth overview of this compound, including its binding affinity, mechanism of action, and detailed protocols for its use in key experimental assays.
Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound for the human prostaglandin DP1 receptor.
Table 1: Binding Affinity of Prostanoid Receptor Ligands at the Human DP1 Receptor
| Ligand | Kᵢ (nM) |
| This compound | 0.3 |
| PGD₂ | 0.6 |
| BW245C | 0.4 |
| L-644,698 | 0.9 |
| BW A868C | 2.3 |
Kᵢ represents the inhibitor constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand.
Table 2: Functional Potency of DP1 Receptor Agonists
| Agonist | EC₅₀ (nM) for cAMP Generation |
| This compound | 0.2 |
| PGD₂ | 0.5 |
| BW245C | 0.3 |
| L-644,698 | 0.5 |
EC₅₀ represents the half-maximal effective concentration, indicating the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
Signaling Pathway
Activation of the DP1 receptor by this compound initiates a Gs protein-coupled signaling cascade, leading to the production of the second messenger cAMP.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the DP1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human DP1 receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGD₂), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled DP1 agonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of this compound to stimulate cAMP production in cells expressing the DP1 receptor, thereby determining its functional potency (EC₅₀).
Methodology:
-
Cell Culture: Seed cells stably expressing the human DP1 receptor into a 96-well plate and culture overnight.
-
Assay Preparation: Wash the cells with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: Add serial dilutions of this compound to the wells and incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Plot the measured cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a highly potent and selective agonist of the prostaglandin DP1 receptor. Its stability and well-characterized pharmacological profile make it an indispensable tool for elucidating the diverse roles of DP1 receptor signaling in health and disease. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound in various in vitro systems.
ZK110841: A Technical Guide to its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZK110841, a synthetic prostaglandin D2 (PGD2) mimetic. It details the compound's history, from its development by Schering AG, to its characterization as a potent prostanoid receptor agonist. This document collates available quantitative data on its receptor binding affinities and functional activity, outlines key experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.
Introduction
This compound, systematically named (Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid, is a synthetic organic compound developed by the pharmaceutical company Schering AG. It was designed as a stable and potent mimetic of the naturally occurring prostaglandin D2 (PGD2).[1][2] PGD2 is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[3] However, the therapeutic utility of PGD2 is limited by its chemical instability and rapid metabolism in vivo. This compound was developed to overcome these limitations, providing a valuable pharmacological tool for investigating PGD2-mediated pathways.[1]
History and Discovery
This compound emerged from the prostaglandin research program at Schering AG. The initial disclosure of this compound and its biological activity appears to be in a 1988 publication by Thierauch et al. in the journal Prostaglandins. This research positioned this compound as a potent inhibitor of receptor-mediated activation of human neutrophils.[2] Subsequent research further elucidated its pharmacological profile, identifying it as a potent agonist for the prostaglandin DP1 receptor. Further studies explored its activity at other prostanoid receptors, revealing partial agonism at the EP2 receptor. The stability of this compound compared to the labile PGD2 has made it an important tool for classifying PGD2-mediated biological responses.[1]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (Z)-7-[(2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid | IUPHAR/BPS Guide |
| CAS Number | 105595-17-3 | IUPHAR/BPS Guide |
| Molecular Formula | C26H41ClO5 | PubChem |
| Molecular Weight | 485.1 g/mol | PubChem |
Quantitative Pharmacological Data
Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for various prostanoid receptors.
| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Reference |
| EP4 | Human | HEK-293 | [3H]-PGE2 | ~845 | Wright et al., 1998 |
| EP4 | Human | HEK-293 | [3H]-PGE2 | 41 | Wright et al., 1998 |
Note: Discrepancies in reported Ki values may arise from different experimental conditions.
Functional Activity
The following table summarizes the reported functional activities (EC50) of this compound at various prostanoid receptors.
| Receptor | Species | Assay | EC50 (nM) | Reference |
| DP1 | Human | cAMP generation | 0.2 | Sharif et al., 2004 |
| EP2 | Human | Functional systems | ~200-700 (partial agonist) | Sharif et al., 2004 |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its biological effects through the activation of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR).[4] Upon binding, this compound induces a conformational change in the DP1 receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response. In human neutrophils, this signaling cascade results in the inhibition of receptor-mediated activation.[1]
Signaling pathway of this compound via the DP1 receptor.
Experimental Protocols
Neutrophil Activation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on neutrophil activation.
Materials:
-
Freshly isolated human neutrophils
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Neutrophil activating agent (e.g., fMLP, PMA)
-
Assay buffer (e.g., PBS with Ca2+/Mg2+)
-
Multi-well plates (e.g., 96-well)
-
Microplate reader or flow cytometer for readout
Procedure:
-
Isolate human neutrophils from whole blood using a standard density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI-1640 with 10% FBS to a final concentration of 1-5 x 10^6 cells/mL.
-
Plate the neutrophils into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C in a humidified 5% CO2 atmosphere.
-
Add the neutrophil activating agent (e.g., fMLP) to the wells to induce activation.
-
Incubate for an appropriate time depending on the activation marker being measured (e.g., 15-60 minutes).
-
Assess neutrophil activation using a suitable method, such as:
-
Oxidative Burst: Measure the production of reactive oxygen species (ROS) using a fluorescent probe (e.g., DHR123) and a microplate reader or flow cytometer.
-
Degranulation: Measure the release of granule enzymes (e.g., myeloperoxidase) into the supernatant using an ELISA kit.
-
Chemotaxis: Measure the migration of neutrophils towards a chemoattractant in a Boyden chamber assay.
-
-
Analyze the data to determine the inhibitory effect of this compound on neutrophil activation.
Workflow for a neutrophil activation assay.
Cyclic AMP (cAMP) Measurement Assay
This protocol provides a general method for quantifying changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cultured cells expressing the DP1 receptor (e.g., HEK-293-DP1)
-
Cell culture medium
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
-
Multi-well plates
Procedure:
-
Seed the DP1-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP accumulation.
-
Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
Quantify the intracellular cAMP concentration in the cell lysates using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent effect of this compound on cAMP production.
Conclusion
This compound has proven to be a valuable pharmacological tool for the study of prostaglandin D2-mediated signaling. Its stability and potent agonism at the DP1 receptor have enabled detailed investigations into the role of this pathway in various physiological and pathological contexts, particularly in inflammation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the PGD2-DP1 axis.
References
- 1. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGD2 and its mimetic ZK 110.841 are potent inhibitors of receptor-mediated activation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 4. Prostaglandin E2 inhibits neutrophil extracellular trap formation through production of cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hypothetical Anti-Cancer Compound "Hypothetin" in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed experimental protocols for the characterization of a hypothetical anti-cancer compound, designated "Hypothetin," in a cell culture setting. Due to the absence of publicly available information regarding a compound with the identifier ZK110841, this guide has been created as a comprehensive template. The methodologies outlined herein are standard assays used to evaluate the efficacy and mechanism of action of novel anti-proliferative agents. The experimental data and signaling pathways presented are illustrative examples to guide the user in their own research.
Data Presentation
The following tables represent example data that could be generated when evaluating "Hypothetin."
Table 1: Dose-Response Effect of Hypothetin on Cell Viability
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 75.1 | 6.1 |
| 10 | 48.2 | 5.5 |
| 50 | 20.7 | 3.9 |
| 100 | 5.4 | 2.1 |
Table 2: Effect of Hypothetin (10 µM) on Cell Cycle Distribution
| Cell Cycle Phase | Vehicle Control (%) | Hypothetin Treated (%) |
| G0/G1 | 55.2 | 75.8 |
| S | 30.1 | 10.3 |
| G2/M | 14.7 | 13.9 |
Table 3: Induction of Apoptosis by Hypothetin (10 µM) after 48 hours
| Population | Vehicle Control (%) | Hypothetin Treated (%) |
| Viable (Annexin V- / PI-) | 96.1 | 60.5 |
| Early Apoptosis (Annexin V+ / PI-) | 2.5 | 25.3 |
| Late Apoptosis (Annexin V+ / PI+) | 0.8 | 10.2 |
| Necrotic (Annexin V- / PI+) | 0.6 | 4.0 |
Experimental Protocols
Cell Culture
Standard cell culture techniques should be followed. For example, human cancer cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) can be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1][2][3]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Hypothetin (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Hypothetin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Hypothetin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of Hypothetin and a vehicle control for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Hypothetin
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Hypothetin and a vehicle control.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at 4°C.
-
Wash the cells with PBS and resuspend in a staining buffer containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the mechanism of action of Hypothetin.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
Complete culture medium
-
Hypothetin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins involved in apoptosis or cell cycle regulation)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Hypothetin and a vehicle control.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by "Hypothetin".
Experimental Workflow Diagram
Caption: General workflow for characterizing "Hypothetin".
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L [agris.fao.org]
- 3. Phenolic compounds and biological activity of Kitaibelia vitifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paxalisib | C18H22N8O2 | CID 57384863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Pumpkin Byproducts: Antimicrobial and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Information regarding ZK110841 in Neutrophil Studies is Currently Unavailable
Despite a comprehensive search, no publicly available scientific literature or data could be found for a compound with the identifier "ZK110841" in the context of neutrophil studies or any other biological research.
Extensive searches were conducted to locate information regarding the mechanism of action, experimental protocols, and quantitative data for this compound. These searches included queries for the compound itself, potential alternative names, and its use as a pharmacological inhibitor of neutrophil function. The lack of any specific results suggests that "this compound" may be an incorrect or outdated identifier, a compound that was not advanced in development, or information about it is not in the public domain.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time.
For researchers, scientists, and drug development professionals interested in studying neutrophil function, a vast array of well-characterized pharmacological inhibitors are available. These compounds target various aspects of neutrophil biology, including:
-
Chemotaxis and Migration: Inhibitors of signaling pathways crucial for cell movement, such as phosphoinositide 3-kinases (PI3Ks).
-
Degranulation: Agents that block the release of cytotoxic and inflammatory contents from neutrophil granules.
-
Oxidative Burst: Inhibitors of the NADPH oxidase enzyme complex, which is responsible for the production of reactive oxygen species (ROS).
-
Neutrophil Extracellular Trap (NET) formation: Compounds that interfere with the process of NETosis.
-
Apoptosis: Modulators of neutrophil survival and programmed cell death, which are critical for the resolution of inflammation.
Should you have an alternative compound name or a specific pathway of interest in neutrophil biology, we would be pleased to provide detailed information and protocols for a well-documented pharmacological agent. We recommend verifying the compound identifier and consulting internal documentation or the original source of the information for "this compound".
Application Notes and Protocols for ZK110841 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of ZK110841, a selective antagonist for the prostanoid EP1 receptor, for its application in in vivo research. This document includes a summary of dosage information extrapolated from related compounds, detailed experimental protocols, and diagrams illustrating its signaling pathway and a general experimental workflow.
Introduction
This compound is a potent and selective antagonist of the E-type prostanoid 1 (EP1) receptor. The EP1 receptor is a G-protein coupled receptor that mediates a variety of physiological and pathological processes, including inflammation, pain, and carcinogenesis. As an antagonist, this compound blocks the binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor, thereby inhibiting its downstream signaling pathways. This makes this compound a valuable tool for investigating the role of the EP1 receptor in various disease models.
Data Presentation: Dosage Information for EP1 Receptor Antagonists in In Vivo Studies
| Compound | Animal Model | Dosage | Route of Administration | Observed Effects |
| ONO-8711 | Rat (Chronic Constriction Injury Model) | 10, 30 mg/kg | Oral | Reduction in hyperalgesia and allodynia |
| Unnamed EP1 antagonist | Mouse (Prostate Cancer Model) | Not specified | Oral (in feed) | Delayed prostate cancer progression |
| SC51089 / SC51322 | Mouse (Hippocampal Slice Culture - OGD) | 10µM | In vitro | Neuroprotection |
| Compound 17 | Mouse (Anesthetized) | Not specified | Subcutaneous | Attenuation of vasopressor activity |
Experimental Protocols
The following are generalized protocols for in vivo studies involving an EP1 receptor antagonist like this compound, based on methodologies used for similar compounds. Researchers should optimize these protocols based on their specific animal model and research question.
Protocol 1: Evaluation of Analgesic Effects in a Neuropathic Pain Model
-
Animal Model: Adult male Sprague-Dawley rats (200-250g).
-
Induction of Neuropathic Pain: Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dosage and a standard administration volume (e.g., 5 ml/kg).
-
Administration: Administer this compound or vehicle orally via gavage once daily, starting from the day of surgery and continuing for 14 days.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at regular intervals after drug administration.
-
Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source at baseline and at regular intervals.
-
-
Endpoint Analysis: At the end of the study, animals can be euthanized, and relevant tissues (e.g., spinal cord, dorsal root ganglia) can be collected for further analysis (e.g., immunohistochemistry, Western blotting).
Protocol 2: Investigation of Anti-tumor Effects in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells known to express the EP1 receptor.
-
Tumor Growth Monitoring: Measure tumor volume using calipers every 2-3 days.
-
Drug Preparation: Formulate this compound for the chosen route of administration (e.g., in drinking water, formulated in feed, or for intraperitoneal injection).
-
Administration: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer this compound or vehicle daily.
-
Endpoint Analysis:
-
Continue treatment for a predefined period or until tumors in the control group reach a predetermined size.
-
Monitor animal weight and general health throughout the study.
-
At the study endpoint, euthanize the animals, excise the tumors, and measure their weight.
-
Tumor tissue can be used for histological analysis or molecular studies.
-
Mandatory Visualization
Signaling Pathway of the EP1 Receptor
The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor by its ligand, PGE2, and the point of inhibition by this compound.
Application Notes and Protocols for Prostaglandin F2α Analogs in Glaucoma Research Models
Note on ZK110841: Comprehensive searches for the compound "this compound" did not yield specific information under this identifier. It is plausible that this compound is an internal development code, a less common synonym for a known prostaglandin analog, or a designation not widely reported in public literature. The following application notes and protocols are therefore based on the well-established class of Prostaglandin F2α (PGF2α) analogs, which are the standard of care and a primary focus of research in glaucoma management.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] PGF2α analogs are a first-line therapy for glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic side-effect profile.[1][2][3] These compounds are synthetic derivatives of the endogenous prostaglandin F2α and are crucial tools in preclinical glaucoma research to investigate mechanisms of IOP reduction and to evaluate novel therapeutic strategies. Commonly studied PGF2α analogs include latanoprost, travoprost, and bimatoprost.[1][3]
Mechanism of Action
PGF2α analogs primarily reduce IOP by increasing the uveoscleral outflow of aqueous humor, the fluid that fills the front part of the eye.[1][4] This is a secondary, or "unconventional," outflow pathway. The proposed mechanisms include:
-
Extracellular Matrix Remodeling: PGF2α analogs are believed to upregulate the expression of matrix metalloproteinases (MMPs) in the ciliary muscle. These enzymes remodel the extracellular matrix, reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.
-
Ciliary Muscle Relaxation: Relaxation of the ciliary muscle can also contribute to increased uveoscleral outflow.[1]
-
Trabecular Meshwork Outflow: Some evidence also suggests a modest effect on the conventional trabecular meshwork outflow pathway.[1]
The signaling cascade is initiated by the binding of the PGF2α analog to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] This activates downstream signaling pathways, including the phospholipase C pathway, leading to an increase in intracellular calcium and activation of protein kinase C.
Application in Glaucoma Research Models
PGF2α analogs are widely used in various animal models of glaucoma to study their IOP-lowering effects and neuroprotective potential.
Common Animal Models:
-
Laser-Induced Ocular Hypertension: A common model where laser photocoagulation is applied to the trabecular meshwork of non-human primates or rodents to induce a sustained elevation in IOP.
-
Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids can elevate IOP in certain animal species, mimicking a form of secondary glaucoma.
-
Genetic Models: Some rodent strains are genetically predisposed to developing glaucoma.
-
Normotensive Glaucoma Models: These models focus on optic nerve damage independent of high IOP.
Key Research Applications:
-
Efficacy Studies: To determine the dose-response relationship and the magnitude of IOP reduction.
-
Mechanism of Action Studies: To investigate the molecular pathways involved in increased aqueous humor outflow.
-
Neuroprotection Studies: To assess whether these analogs have a direct protective effect on retinal ganglion cells, independent of their IOP-lowering effect.
-
Comparative Studies: To compare the efficacy and side-effect profiles of different PGF2α analogs.
Experimental Protocols
Protocol 1: Evaluation of IOP-Lowering Efficacy in a Laser-Induced Ocular Hypertension Model (Cynomolgus Monkey)
Objective: To determine the effect of a topical PGF2α analog on IOP in glaucomatous monkey eyes.
Materials:
-
Cynomolgus monkeys with stable, laser-induced unilateral ocular hypertension.
-
PGF2α analog solution (e.g., 0.005% latanoprost) in a sterile ophthalmic vehicle.
-
Vehicle control solution.
-
Calibrated tonometer suitable for monkeys (e.g., Tono-Pen).
-
Proparacaine hydrochloride ophthalmic solution (0.5%) for topical anesthesia.
-
Pilocarpine solution (for pupil constriction, if necessary for tonometry).
Procedure:
-
Animal Acclimatization and Baseline IOP Measurement:
-
Acclimatize animals to the experimental procedures to minimize stress-related IOP fluctuations.
-
Measure baseline IOP in both eyes of each monkey for several days prior to treatment to establish a stable baseline. Measurements should be taken at the same time each day.
-
-
Drug Administration:
-
On the first day of treatment, measure the pre-dose baseline IOP.
-
Administer a single drop (typically 25-30 µL) of the PGF2α analog solution to the cul-de-sac of the glaucomatous eye.
-
Administer the vehicle solution to the contralateral (control) eye or to a separate group of control animals.
-
-
Post-Dose IOP Measurements:
-
Measure IOP at regular intervals post-administration (e.g., 2, 4, 6, 8, and 24 hours) for several consecutive days.
-
For chronic studies, administer the drug once daily for the duration of the study and continue with daily IOP measurements.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each time point.
-
Compare the IOP reduction in the treated eye versus the control eye.
-
Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the IOP-lowering effect.
-
Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Hypothetical IOP-Lowering Effect of a PGF2α Analog in a Monkey Model of Glaucoma
| Time Post-Dose (hours) | Mean Baseline IOP (mmHg) ± SEM | Mean IOP (mmHg) ± SEM (Vehicle) | Mean IOP (mmHg) ± SEM (PGF2α Analog) | Mean Change from Baseline (mmHg) ± SEM (PGF2α Analog) | % IOP Reduction |
| 0 | 30.5 ± 1.2 | 30.4 ± 1.3 | 30.6 ± 1.1 | 0 | 0% |
| 2 | 30.5 ± 1.2 | 30.1 ± 1.2 | 26.8 ± 1.0 | -3.8 ± 0.5 | 12.5% |
| 4 | 30.5 ± 1.2 | 29.8 ± 1.1 | 24.1 ± 0.9 | -6.4 ± 0.6 | 21.0% |
| 6 | 30.5 ± 1.2 | 29.5 ± 1.3 | 22.3 ± 0.8 | -8.2 ± 0.7 | 26.9% |
| 8 | 30.5 ± 1.2 | 29.6 ± 1.2 | 21.9 ± 0.7 | -8.6 ± 0.6 | 28.2% |
| 24 | 30.5 ± 1.2 | 30.2 ± 1.1 | 23.5 ± 0.9 | -7.0 ± 0.8 | 23.0% |
Table 2: Comparison of Commonly Used PGF2α Analogs
| Compound | Typical Concentration | Peak IOP Reduction | Key Side Effects |
| Latanoprost | 0.005% | 25-32%[3] | Iris pigmentation, eyelash growth, conjunctival hyperemia |
| Travoprost | 0.004% | 25-32%[3] | Conjunctival hyperemia, eyelash growth, iris pigmentation |
| Bimatoprost | 0.01% or 0.03% | 27-33%[3] | Conjunctival hyperemia (more frequent), eyelash growth, iris pigmentation |
Conclusion
PGF2α analogs are indispensable tools in glaucoma research. The protocols and information provided herein offer a framework for their application in preclinical models to investigate the pathophysiology of glaucoma and to evaluate novel therapeutic interventions. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
ZK110841: A Potent Tool for Interrogating PGD2 Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, allergic responses, and smooth muscle contraction. Its effects are mediated through two primary G protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2). Understanding the distinct roles of these receptors is crucial for the development of targeted therapeutics. ZK110841 has been identified as a potent and selective agonist for the DP1 receptor, making it an invaluable pharmacological tool for elucidating the specific contributions of the DP1 pathway in various biological systems.
This document provides detailed application notes and experimental protocols for utilizing this compound to study PGD2 pathways. It is intended for researchers in academia and industry engaged in signal transduction, inflammation research, and drug discovery.
Data Presentation
The following table summarizes the key quantitative pharmacological data for this compound, facilitating its effective use in experimental design.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 0.3 nM | Human recombinant DP receptor | [1] |
| Functional Potency (EC50) | 0.2 nM | cyclic AMP generation in HEK 293 cells expressing human DP receptor | [1] |
| Half-maximally Effective Concentration | 10-30 nM | cyclic AMP elevation in bovine embryonic trachea (EBTr) cells | [2] |
| Receptor Selectivity | High for DP1 | Human prostanoid receptor panel | [1] |
| Functional Activity | Full Agonist | cyclic AMP generation | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
References
Preparing Stock Solutions of ZK110841: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of ZK110841, a synthetic organic compound. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Compound Information
This compound is a synthetic organic molecule. For accurate preparation of solutions, it is essential to know its fundamental chemical properties.
| Property | Value |
| Molecular Weight | 384.21 g/mol |
| Appearance | Solid (assumed) |
| Purity | Refer to Certificate of Analysis |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. Based on the general properties of similar synthetic organic compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent.
| Solvent | Solubility | Notes |
| DMSO | Data not available. It is recommended to perform a solubility test. | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethanol | Data not available. | Solubility in ethanol may be lower than in DMSO. |
| Water | Expected to be low. | Aqueous buffers should be prepared by diluting a concentrated stock solution in an organic solvent. |
Experimental Protocols
This section provides a detailed protocol for the preparation of a this compound stock solution. It is recommended to start with a small-scale solubility test to determine the optimal concentration for your specific needs.
Materials and Equipment
-
This compound (solid form)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Ethanol (optional, for co-solvent systems)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[1]
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate PPE to avoid skin and eye contact.[1]
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling.
-
Assume any unfamiliar chemical is hazardous and minimize exposure.
Stock Solution Preparation Protocol (Example: 10 mM in DMSO)
-
Calculate the required mass of this compound:
-
For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 384.21 g/mol
-
Mass (mg) = 3.8421 mg
-
-
-
Weighing the compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.84 mg of this compound into the tube. Record the exact weight.
-
-
Dissolving the compound:
-
Add the appropriate volume of DMSO to the tube containing this compound. For the recorded weight, calculate the exact volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))
-
Cap the tube tightly.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution, but be cautious of potential compound degradation.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For short-term use, aliquots can be stored at 2-8°C, but stability under these conditions should be validated.
-
Protect the solution from light by using amber vials and storing them in the dark.
-
To avoid repeated freeze-thaw cycles, prepare single-use aliquots.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
This workflow outlines the sequential steps from calculation and weighing to dissolution and proper storage of the this compound stock solution for experimental use.
References
Application Notes and Protocols for Studying Receptor-Mediated Activation Using ZK 91587
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZK 91587, a potent and selective antagonist of the Mineralocorticoid Receptor (MR), for studying receptor-mediated activation. ZK 91587 is a valuable tool for elucidating the molecular mechanisms of MR signaling and for the screening and characterization of novel MR modulators.
Introduction
The Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, blood pressure, and inflammation. Its primary endogenous agonist is aldosterone. Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases. ZK 91587 (15β,16β-methylene-mexrenone) is a synthetic steroidal antimineralocorticoid that exhibits high affinity and selectivity for the MR.[1] Unlike agonist binding, which triggers a conformational change, receptor activation, and nuclear translocation to modulate gene expression, ZK 91587 binds to the MR and prevents these activation steps.[2][3] This unique mechanism of action makes ZK 91587 an excellent probe for investigating the initial stages of receptor activation and for developing therapeutic agents that antagonize MR function.
Mechanism of Action
ZK 91587 functions as a competitive antagonist of the Mineralocorticoid Receptor. Upon binding to the cytosolic MR, it stabilizes the receptor in an inactive conformation. This prevents the thermal activation of the receptor-ligand complex, a critical step for its subsequent translocation to the nucleus.[2] Consequently, the ZK 91587-MR complex is retained in the cytoplasm and cannot bind to hormone response elements (HREs) on the DNA, thereby inhibiting the transcription of aldosterone-responsive genes.[3] Studies have shown that while agonist binding (e.g., aldosterone) leads to a significant nuclear uptake of the MR, the complex formed with ZK 91587 remains largely in the cytoplasm.[3]
Data Presentation: Quantitative Ligand Binding Data
The following table summarizes the binding characteristics of ZK 91587 and other relevant ligands for the Mineralocorticoid Receptor. This data is essential for designing and interpreting experiments aimed at studying receptor-mediated activation.
| Ligand | Receptor | Assay Type | Parameter | Value | Species | Tissue Source | Reference |
| ZK 91587 | Mineralocorticoid Receptor (Type I) | Saturation Binding ([³H]ZK 91587) | Kd | 1.8 nM | Rat | Hippocampus | [1] |
| ZK 91587 | Mineralocorticoid Receptor (Type I) | Saturation Binding ([³H]ZK 91587) | Bmax | 15.5 fmol/mg protein | Rat | Hippocampus | [1] |
| Corticosterone | Mineralocorticoid Receptor (Type I) | Competitive Binding | RBA | Equal to ZK 91587 | Rat | Hippocampus | [1] |
| Spironolactone | Mineralocorticoid Receptor | Competitive Binding | IC50 | 24 nM | - | - | |
| Eplerenone | Mineralocorticoid Receptor | Competitive Binding | IC50 | 135 - 240 nM | - | - | [4] |
| Aldosterone | Mineralocorticoid Receptor | - | - | High Affinity Agonist | - | - | [5] |
Kd: Dissociation Constant; Bmax: Maximum Binding Capacity; RBA: Relative Binding Affinity; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Here we provide detailed methodologies for key experiments to study the effects of ZK 91587 on Mineralocorticoid Receptor activation.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of ZK 91587 for the Mineralocorticoid Receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-aldosterone).
Materials:
-
Tissue source rich in MR (e.g., rat kidney or hippocampus)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM DTT, 10% glycerol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM DTT)
-
[³H]-aldosterone (radioligand)
-
Unlabeled aldosterone (for non-specific binding determination)
-
ZK 91587
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cytosol Preparation:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C.
-
Collect the supernatant (cytosol) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of ZK 91587 in assay buffer.
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: Assay buffer, [³H]-aldosterone (at a concentration near its Kd), and cytosol.
-
Non-specific Binding: Assay buffer, [³H]-aldosterone, an excess of unlabeled aldosterone (e.g., 1000-fold higher concentration than the radioligand), and cytosol.
-
Competition: Assay buffer, [³H]-aldosterone, varying concentrations of ZK 91587, and cytosol.
-
-
-
Incubation:
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ZK 91587 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Receptor Activation (Thermal Activation) and DNA-Cellulose Binding Assay
This assay assesses the ability of ZK 91587 to inhibit the "activation" of the MR, which is a prerequisite for its binding to DNA. Activated receptors will bind to DNA-cellulose, while inactive complexes will not.
Materials:
-
Cytosol containing MR (prepared as in Protocol 1)
-
[³H]-aldosterone or [³H]-ZK 91587
-
DNA-cellulose slurry
-
Wash Buffer (e.g., TEG buffer containing 50 mM NaCl)
-
Elution Buffer (e.g., TEG buffer containing 400 mM NaCl)
-
Scintillation cocktail and counter
Procedure:
-
Receptor Labeling:
-
Incubate cytosol with either [³H]-aldosterone (agonist control) or [³H]-ZK 91587 (test compound) at 4°C for 2-4 hours.
-
-
Thermal Activation:
-
Divide the labeled cytosol into two aliquots.
-
Keep one aliquot at 4°C (non-activated control).
-
Incubate the other aliquot at a higher temperature (e.g., 25-35°C) for 30-60 minutes to induce thermal activation.[2]
-
-
DNA-Cellulose Binding:
-
Add the DNA-cellulose slurry to all samples (activated and non-activated).
-
Incubate on a rotator at 4°C for 45-60 minutes.
-
-
Washing:
-
Pellet the DNA-cellulose by centrifugation.
-
Wash the pellet several times with ice-cold wash buffer to remove unbound receptor-ligand complexes.
-
-
Elution and Quantification:
-
Elute the bound receptor-ligand complexes with elution buffer.
-
Measure the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Compare the amount of radioactivity bound to the DNA-cellulose in the aldosterone-treated samples (activated vs. non-activated) to that in the ZK 91587-treated samples. A significant increase in binding after thermal activation is expected for aldosterone, while ZK 91587 should show negligible binding with or without the heat treatment.[2][3]
-
Protocol 3: Nuclear Translocation Assay
This protocol visualizes the effect of ZK 91587 on the subcellular localization of the Mineralocorticoid Receptor, typically using immunofluorescence or a fluorescently tagged receptor.
Materials:
-
Cell line expressing MR (e.g., transiently or stably transfected HEK293 or CV-1 cells)
-
Cell culture medium
-
Aldosterone
-
ZK 91587
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MR
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells on coverslips in steroid-free medium for 24-48 hours.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
Aldosterone (e.g., 10 nM) to induce nuclear translocation.
-
ZK 91587 (e.g., 100 nM) alone.
-
Co-treatment with aldosterone and ZK 91587.
-
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixative for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-MR antibody diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1-2 hours at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the MR using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation in each treatment group. In aldosterone-treated cells, the MR signal should be predominantly nuclear, while in ZK 91587-treated cells, it should remain primarily cytoplasmic.[3][6]
-
Visualizations
Signaling Pathway
Caption: Mineralocorticoid Receptor signaling pathway and antagonism by ZK 91587.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of ZK 91587.
Logical Relationship: ZK 91587 Mechanism of Action
Caption: The mechanism of ZK 91587 as a Mineralocorticoid Receptor antagonist.
References
- 1. ZK91587: a novel synthetic antimineralocorticoid displays high affinity for corticosterone (type I) receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different mechanisms for the receptor mediated antimineralocorticoid action of two new spirolactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transformation and nuclear translocation of brain type L corticosteroid receptors complexed with the mineralocorticoid antagonist ZK 91587, aldosterone or dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mineralocorticoid receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 6. Subcellular localization of mineralocorticoid receptors in living cells: Effects of receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ZK110841 Stability Profiling
Disclaimer: Information regarding the stability of the specific compound ZK110841 is not publicly available. This document provides a general technical support guide based on established principles of pharmaceutical stability testing for small molecules. The provided protocols and data are illustrative and should be adapted based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the stability of this compound in a new solvent?
A1: Before initiating extensive stability studies, it is crucial to determine the solubility of this compound in the selected solvent. Once solubility is established, a preliminary forced degradation study is recommended.[1][2] This involves exposing a solution of this compound to stress conditions such as elevated temperature, UV light, and extreme pH to quickly identify potential degradation pathways and the stability-indicating nature of your analytical method.[2][3][4]
Q2: Which solvents should I consider for my stability studies?
A2: The choice of solvents depends on the intended application of this compound. Common organic solvents used in pharmaceutical development include ethanol, isopropanol, acetone, and ethyl acetate.[5][6] If the compound is intended for aqueous formulations, various buffer solutions across a range of pH values should be tested.[3] It is also important to consider the potential for interaction between the solvent and the compound.
Q3: How should I design a formal stability study for this compound in solution?
A3: A formal stability study should be designed in accordance with ICH guidelines.[7][8][9] This typically involves storing solutions of this compound in the chosen solvents under controlled long-term and accelerated storage conditions.[3][8] The concentration of this compound and the formation of any degradation products should be monitored at specific time points over a defined study period.[8]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is required, which is a validated quantitative method that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose. The method must be able to separate the intact this compound from any degradation products and impurities.
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation study, or stress testing, involves intentionally degrading the sample under more aggressive conditions than those used in accelerated stability studies.[1][3] The purpose is to identify likely degradation products and establish the degradation pathways of the drug substance.[1][2] This information is crucial for developing and validating a stability-indicating analytical method.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in stability data | Inconsistent sample preparation or storage conditions. | Ensure precise and consistent preparation of all stability samples. Verify that storage chambers are properly calibrated and maintain uniform temperature and humidity. |
| No degradation observed in forced degradation study | The stress conditions are not harsh enough. | Increase the temperature, duration of exposure, or concentration of the stress agent (e.g., acid, base, oxidizing agent).[3] |
| Mass balance is less than 95% | Undetected degradation products (e.g., non-UV active, volatile, or insoluble compounds). Analytical method is not stability-indicating. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect a wider range of compounds. Re-evaluate and re-validate your analytical method to ensure it can separate all degradation products.[4] |
| Precipitation of this compound during the study | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. The compound is degrading to a less soluble product. | Re-evaluate the solubility of this compound at the intended storage conditions and adjust the concentration accordingly. Analyze the precipitate to identify if it is the parent compound or a degradant. |
| Unexpected peaks in the chromatogram of the placebo | Impurities arising from excipients or interaction between excipients. | Conduct forced degradation studies on the placebo to identify any peaks not related to the degradation of this compound.[4] |
Data Presentation
Table 1: Illustrative Stability Data for this compound (1 mg/mL) in Various Solvents under Accelerated Conditions (40°C/75% RH)
| Solvent | Time Point | Assay (% of Initial) | Total Degradants (%) | Observations |
| Methanol | 0 | 100.0 | < 0.05 | Clear Solution |
| 1 Month | 99.5 | 0.45 | Clear Solution | |
| 3 Months | 98.2 | 1.78 | Clear Solution | |
| Acetonitrile | 0 | 100.0 | < 0.05 | Clear Solution |
| 1 Month | 99.8 | 0.18 | Clear Solution | |
| 3 Months | 99.1 | 0.89 | Clear Solution | |
| pH 4.0 Buffer | 0 | 100.0 | < 0.05 | Clear Solution |
| 1 Month | 97.3 | 2.65 | Clear Solution | |
| 3 Months | 92.1 | 7.85 | Faint yellowing | |
| pH 7.4 Buffer | 0 | 100.0 | < 0.05 | Clear Solution |
| 1 Month | 99.2 | 0.75 | Clear Solution | |
| 3 Months | 97.9 | 2.05 | Clear Solution | |
| pH 9.0 Buffer | 0 | 100.0 | < 0.05 | Clear Solution |
| 1 Month | 95.4 | 4.52 | Slight opalescence | |
| 3 Months | 88.7 | 11.21 | Visible precipitate |
Experimental Protocols
Protocol: Forced Degradation of this compound in Solution
1. Objective: To identify potential degradation products and pathways for this compound in solution under various stress conditions.
2. Materials:
- This compound
- Solvents: Methanol, Acetonitrile, Purified Water
- Stress Agents: 1N HCl, 1N NaOH, 30% H₂O₂
- HPLC system with a validated stability-indicating method
3. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
- Thermal Degradation: Heat the stock solution at 80°C for 24 hours. Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
- Photostability: Expose the stock solution to UV light (as per ICH Q1B guidelines). Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[8]
- Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase without subjecting it to any stress.
4. Analysis: Analyze all samples by the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.
Visualizations
Caption: Workflow for assessing the chemical stability of a compound in solution.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. snscourseware.org [snscourseware.org]
- 4. sgs.com [sgs.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: ZK110841 Experiments
Notice: Information regarding "ZK110841" is not currently available in the public domain. The following content is a template designed to guide researchers on common issues in experiments involving novel small molecule compounds. This framework can be adapted once specific details about this compound's mechanism of action and experimental protocols become available.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a novel small molecule like this compound?
A1: The mechanism of action for a novel compound is typically determined through a series of target identification and validation experiments. Without specific data on this compound, we can illustrate a hypothetical signaling pathway that a novel inhibitor might target.
Caption: Hypothetical signaling pathway for a novel inhibitor.
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: High variability in cell-based assays is a common issue. Several factors can contribute to this, including cell line instability, inconsistent seeding density, and reagent variability. It is crucial to maintain consistent cell culture practices and perform regular quality control checks.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
Symptoms:
-
Precipitate formation upon dilution in media.
-
Inconsistent results in cell-based assays.
-
Lower than expected potency.
Possible Causes:
-
The compound has low intrinsic aqueous solubility.
-
The solvent used for the stock solution is incompatible with the final assay buffer.
-
The final concentration of the compound exceeds its solubility limit.
Troubleshooting Steps:
-
Optimize Solvent: Test a panel of biocompatible solvents (e.g., DMSO, ethanol) to prepare a high-concentration stock solution.
-
Sonication: Briefly sonicate the stock solution to aid dissolution.
-
Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with the final assay medium before the final dilution step.
-
Solubility Test: Determine the maximum solubility in the final assay medium by preparing a dilution series and visually inspecting for precipitation after incubation.
Caption: Workflow for troubleshooting compound solubility.
Issue 2: Inconsistent Efficacy in In Vivo Studies
Symptoms:
-
High variability in tumor growth inhibition between subjects.
-
Lack of dose-response relationship.
-
Unexpected toxicity at lower doses.
Possible Causes:
-
Poor bioavailability of the compound.
-
Rapid metabolism of the compound.
-
Issues with the formulation or route of administration.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the compound's half-life, clearance, and bioavailability.
-
Formulation Optimization: Test different vehicle formulations to improve solubility and stability for in vivo administration.
-
Route of Administration: Evaluate different administration routes (e.g., oral, intraperitoneal, intravenous) to optimize drug exposure.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (or the vehicle control) and incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | IC50 (µM) | Standard Deviation |
| Cell Line A | 1.5 | 0.2 |
| Cell Line B | 5.2 | 0.8 |
| Cell Line C | 0.8 | 0.1 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Half-life (t½) | 2.5 | hours |
| Cmax | 10 | µM |
| Bioavailability (F%) | 30 | % |
Optimizing ZK110841 Concentration for Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing ZK110841, a selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations in your assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, couples to the Gq alpha subunit of the heterotrimeric G-protein. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, resulting in an increase in cytosolic calcium concentration ([Ca2+]i).[1][2][3][4] this compound blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade.[2]
Q2: What is a typical concentration range for this compound in in-vitro assays?
Based on its reported binding affinity (Ki) of 166 ± 20 nM for the human EP1 receptor, a starting concentration range for in-vitro assays would typically be from 1 nM to 10 µM. For antagonist mode experiments, it is advisable to use a concentration of this compound that is at or above its Ki value to ensure effective competition with the agonist.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[5] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of the organic solvent in the assay buffer should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5]
Q4: What are the appropriate cell lines to study this compound activity?
Cell lines endogenously expressing the EP1 receptor or recombinant cell lines overexpressing the human EP1 receptor are suitable. Commonly used cell lines for studying EP1 receptor signaling include Human Embryonic Kidney (HEK293) cells and U2OS cells stably expressing the EP1 receptor.[6][7] The choice of cell line should be guided by the specific research question and the expression level of the EP1 receptor.
Q5: How can I determine the potency of this compound as an antagonist?
The potency of a competitive antagonist like this compound is typically determined by performing a Schild analysis, which yields a pA2 value.[8][9][10] The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[8] A higher pA2 value indicates a more potent antagonist.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antagonist effect of this compound | - this compound concentration is too low.- Agonist concentration is too high.- Poor solubility or degradation of this compound.- Low expression or functionality of the EP1 receptor in the cell line. | - Increase the concentration of this compound. A good starting point is 10-fold above the agonist EC50.- Perform a full agonist dose-response curve to determine the EC50 and use a concentration around the EC80 for antagonist assays.- Ensure proper dissolution of the this compound stock solution. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing agent if necessary, keeping in mind its potential effect on the assay.- Validate EP1 receptor expression and functionality using a known EP1 agonist and a positive control antagonist. |
| High background signal in the assay | - Constitutive activity of the EP1 receptor.- Non-specific binding of this compound.- Assay artifacts (e.g., autofluorescence of the compound in fluorescence-based assays). | - Test for the presence of inverse agonists if constitutive activity is suspected.- Include appropriate controls to determine non-specific binding.- Run a compound interference test by measuring the signal in the absence of cells or receptor stimulation. |
| Variability between replicate wells or experiments | - Inconsistent cell seeding density.- Pipetting errors.- Instability of reagents.- Edge effects in multi-well plates. | - Ensure a uniform single-cell suspension and consistent seeding density across all wells.- Use calibrated pipettes and proper pipetting techniques. Employ automated liquid handlers for high-throughput screening.- Prepare fresh reagents and store them properly. Avoid repeated freeze-thaw cycles of stock solutions.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with buffer/media. |
| Unexpected agonist-like activity of this compound | - Off-target effects on other receptors that may elicit a similar response.- In some cellular contexts, antagonism of a constitutively active inhibitory pathway can appear as agonism. | - Profile this compound against a panel of related prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, TP) to assess its selectivity.- Thoroughly characterize the signaling pathways active in your specific cell model. |
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| Ki for this compound | 166 ± 20 nM | Human | Radioligand Binding ([3H]-PGE2) | N/A |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Prostaglandin E2 (PGE2)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the EP1-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the PGE2 agonist solution at a concentration that will give a final EC80 response.
-
Antagonist Incubation: After incubation, wash the cells with assay buffer to remove excess dye. Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Establish a stable baseline reading for each well.
-
Agonist Injection: Inject the PGE2 solution into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the this compound concentration to generate an inhibition curve and calculate the IC50 value.
Inositol Phosphate (IP1) Accumulation Assay
This protocol outlines a method to quantify the effect of this compound on PGE2-stimulated IP1 accumulation, a downstream product of PLC activation.[11]
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Stimulation buffer (containing LiCl, which inhibits IP1 degradation)
-
Prostaglandin E2 (PGE2)
-
This compound
-
IP1 HTRF® assay kit (or equivalent)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the EP1-expressing cells into the microplates and incubate overnight.
-
Antagonist Incubation: Remove the culture medium and add serial dilutions of this compound prepared in stimulation buffer to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add PGE2 at its EC80 concentration to the wells (except for the negative control wells) and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Following the manufacturer's protocol for the IP1 assay kit, add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well to lyse the cells and initiate the detection reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve. Plot the IP1 concentration as a function of the this compound concentration to determine the IC50.
Visualizations
Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for an Antagonist Functional Assay.
References
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 7. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Prostaglandin E2 Receptor EP1 Antagonists
A Note on ZK110841: Publicly available scientific literature does not provide specific details regarding the off-target effects of this compound. The information presented here is a generalized guide for researchers working with Prostaglandin E2 (PGE2) receptor EP1 antagonists, a class to which this compound belongs. The troubleshooting advice, experimental protocols, and potential off-target profiles are based on the known pharmacology of the EP1 receptor and general principles of drug discovery.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with an EP1 antagonist that do not align with known EP1 signaling. What could be the cause?
A1: Unexpected phenotypes could arise from off-target activities. EP1 antagonists, depending on their selectivity, might interact with other prostanoid receptors (e.g., EP2, EP3, EP4, DP, FP, IP, TP) or other unrelated receptors, ion channels, or enzymes. It is crucial to perform a comprehensive off-target profiling to rule out these interactions.
Q2: Our in vivo experiments with an EP1 antagonist show cardiovascular effects (e.g., changes in blood pressure) that we did not anticipate. Is this a known off-target effect?
A2: While the primary therapeutic targets of EP1 antagonists are often related to pain and inflammation, prostanoid receptors play a significant role in cardiovascular regulation.[1][2] Off-target effects on other EP receptors or related signaling pathways could lead to changes in blood pressure or heart rate. For instance, non-selective inhibition of prostaglandin synthesis is associated with hypertension.[2] Therefore, cardiovascular parameters should be carefully monitored during in vivo studies.
Q3: How can we distinguish between on-target and off-target effects in our cellular assays?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Use of multiple, structurally distinct EP1 antagonists: If the observed effect is consistently produced by different EP1 antagonists, it is more likely to be an on-target effect.
-
Rescue experiments: Attempt to reverse the phenotype by adding an EP1 receptor agonist.
-
Knockdown/knockout models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate EP1 receptor expression. If the antagonist still produces the effect in the absence of the target, it is likely an off-target effect.
-
Dose-response analysis: On-target effects should correlate with the binding affinity of the antagonist for the EP1 receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experimental batches | 1. Compound stability and degradation. 2. Variability in cell line passages. 3. Inconsistent assay conditions. | 1. Verify compound integrity via analytical chemistry (e.g., HPLC, LC-MS). 2. Use cells within a defined passage number range. 3. Standardize all assay parameters (e.g., cell density, incubation times, reagent concentrations). |
| High background signal in binding assays | 1. Non-specific binding of the antagonist. 2. Inadequate washing steps. 3. Issues with the radioligand or fluorescent probe. | 1. Increase the concentration of the blocking agent (e.g., BSA). 2. Optimize the number and duration of wash steps. 3. Validate the quality and specific activity of the labeled ligand. |
| Discrepancy between in vitro potency and cellular activity | 1. Poor cell permeability of the antagonist. 2. Presence of efflux pumps in the cell line. 3. Rapid metabolism of the compound in cells. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use cell lines with known efflux pump expression profiles or use efflux pump inhibitors. 3. Analyze compound stability in the presence of cells or cellular lysates. |
Quantitative Data Summary: Hypothetical Off-Target Profile of a Novel EP1 Antagonist
The following table represents a hypothetical selectivity profile for a novel EP1 antagonist. This data is for illustrative purposes to guide researchers in understanding the importance of broad off-target screening.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Potential Implication of Off-Target Activity |
| EP1 Receptor (On-Target) | 1.2 | 5.8 | Therapeutic Efficacy |
| EP2 Receptor | >10,000 | >10,000 | Minimal concern for EP2-mediated effects. |
| EP3 Receptor | 850 | 1200 | Potential for effects on smooth muscle contraction, neurotransmission. |
| EP4 Receptor | 1500 | 2500 | Possible impact on inflammation and immune responses. |
| FP Receptor | 500 | 750 | May influence reproductive functions and ocular pressure. |
| hERG Channel | >10,000 | >10,000 | Low risk of cardiac arrhythmia. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for EP Receptor Selectivity
Objective: To determine the binding affinity of a test compound for human EP1, EP2, EP3, and EP4 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the individual human EP receptor subtypes.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-PGE2), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Washing: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a test compound at the Gq-coupled EP1 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the EP1 receptor (e.g., CHO-K1 cells) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound (the EP1 antagonist) and incubate.
-
Agonist Stimulation: Add a known EP1 agonist (e.g., PGE2) to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of the antagonist by analyzing the dose-dependent inhibition of the agonist-induced calcium signal.
Visualizations
References
Preventing degradation of ZK110841 in solution
Disclaimer: The following information regarding the degradation of ZK110841 is based on its chemical structure and general principles of pharmaceutical stability. No specific experimental data for the degradation of this compound was found in the public domain. Therefore, this guide should be used for informational and troubleshooting purposes only. It is highly recommended to perform specific stability and forced degradation studies for this compound to obtain accurate data for your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What are the potential causes?
A1: Loss of potency in a this compound solution can be attributed to several factors, primarily chemical degradation. Based on its structure, which contains ester and amide functional groups, the most probable degradation pathways are:
-
Hydrolysis: The ester and amide bonds in the this compound molecule can be susceptible to cleavage in the presence of water, a process known as hydrolysis. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The complex heterocyclic core of this compound may be prone to oxidation, especially if exposed to air (oxygen), trace metal ions, or peroxides.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q2: How can I minimize the degradation of this compound in my stock solutions?
A2: To minimize degradation, consider the following preventative measures:
-
Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.
-
pH Control: Maintain the pH of your solution within a stable range. Based on general principles, a slightly acidic to neutral pH (around 4-7) is often optimal for the stability of molecules with ester and amide groups. However, the optimal pH for this compound should be determined experimentally.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of chemical reactions. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: I observe the appearance of new peaks in the HPLC chromatogram of my this compound solution. What do these peaks represent?
A3: The new peaks likely represent degradation products of this compound. To identify these, you would need to perform further analytical studies, such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the degradation products.
-
Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural identification of the major degradation products, if they can be isolated in sufficient quantity.
Q4: Are there any visual indicators of this compound degradation?
A4: While not always present, visual indicators of degradation can include a change in the color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, chromatographic analysis is the most reliable method for assessing the stability of your this compound solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Gradual decrease in the area of the main peak in HPLC. | Chemical degradation (hydrolysis, oxidation). | 1. Prepare fresh solutions for each experiment.2. Review solution preparation and storage conditions (pH, temperature, light exposure).3. Perform a forced degradation study to identify the primary degradation pathway. |
| Appearance of new peaks, especially at earlier or later retention times. | Formation of more polar or less polar degradation products. | 1. Use a stability-indicating HPLC method with a gradient elution to ensure separation of all degradation products.2. Characterize the new peaks using LC-MS to understand the degradation pathway. |
| Inconsistent experimental results with the same batch of this compound. | Instability in the experimental solution. | 1. Minimize the time between solution preparation and use.2. Ensure consistent storage and handling of the solution throughout the experiment. |
| Precipitate formation in the solution upon storage. | Poor solubility of the compound or its degradation products. | 1. Confirm the solubility of this compound in your chosen solvent.2. Consider filtering the solution before use.3. Analyze both the supernatant and the precipitate (if possible) to identify the components. |
Data Presentation
The following tables are templates to summarize quantitative data from stability studies.
Table 1: Example of a pH-Dependent Stability Study of this compound in Solution
| pH | Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 72h (%) | Major Degradation Product(s) |
| 2.0 | 25 | 99.8 | 95.2 | 88.5 | DP-1 |
| 4.0 | 25 | 99.8 | 99.1 | 98.2 | Minor peaks |
| 7.0 | 25 | 99.8 | 98.5 | 96.0 | DP-2 |
| 9.0 | 25 | 99.8 | 92.1 | 80.3 | DP-2, DP-3 |
DP-1, DP-2, and DP-3 are hypothetical degradation products.
Table 2: Example of a Forced Degradation Study of this compound
| Stress Condition | Duration | This compound Remaining (%) | Total Degradants (%) | Remarks |
| 0.1 M HCl, 60°C | 24 h | 85.3 | 14.7 | Significant degradation |
| 0.1 M NaOH, 60°C | 8 h | 78.9 | 21.1 | Rapid degradation |
| 3% H₂O₂, RT | 24 h | 92.5 | 7.5 | Moderate degradation |
| Heat (80°C, solid) | 48 h | 98.1 | 1.9 | Stable to heat |
| Photostability (ICH Q1B) | - | 96.4 | 3.6 | Some sensitivity to light |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound solution (and solid powder) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of total degradation products.
-
Mandatory Visualizations
Caption: Postulated degradation pathways for this compound.
Caption: Workflow for investigating this compound degradation.
Interpreting unexpected results with ZK110841
This technical support guide is designed for researchers, scientists, and drug development professionals who are using ZK110841 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective small molecule inhibitor of the dual-specificity kinases MEK1 and MEK2. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway. This pathway is critical in regulating cell proliferation, differentiation, and survival.
Q2: What are the expected effects of this compound in cancer cell lines with activating BRAF mutations?
In cancer cell lines harboring activating BRAF mutations (e.g., V600E), the MAPK/ERK pathway is constitutively active, driving uncontrolled cell growth. This compound is expected to inhibit this pathway, leading to a dose-dependent decrease in cell viability and proliferation. This is typically observed as an increase in apoptosis and cell cycle arrest at the G1 phase.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability in a BRAF-mutant cell line.
Possible Cause 1: Intrinsic Resistance
Some cell lines may possess intrinsic resistance mechanisms. This can include the amplification of the target protein, mutations in downstream effectors, or the activation of parallel survival pathways.
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to check the phosphorylation status of ERK1/2 (p-ERK1/2). A decrease in p-ERK1/2 levels upon this compound treatment would indicate that the drug is engaging its target.
-
Assess Downstream Effectors: Check for mutations in genes downstream of MEK, such as ERK1/2, that could render the pathway resistant to MEK inhibition.
-
Investigate Parallel Pathways: Examine the activation status of alternative pro-survival pathways, such as the PI3K/AKT pathway. Co-treatment with an inhibitor of the compensatory pathway may be necessary.
Possible Cause 2: Experimental Issues
Incorrect drug concentration, poor cell health, or issues with the assay itself can lead to misleading results.
Troubleshooting Steps:
-
Verify Drug Concentration and Potency: Confirm the concentration of your this compound stock solution. It is also advisable to test a fresh batch of the compound.
-
Cell Line Authentication: Ensure the authenticity of your cell line and test for mycoplasma contamination.
-
Optimize Assay Conditions: For cell viability assays, optimize cell seeding density and treatment duration.
Issue 2: Unexpected increase in cell proliferation at low concentrations of this compound.
This phenomenon, known as paradoxical activation, can sometimes occur with inhibitors of the MAPK pathway. In certain cellular contexts, low concentrations of a MEK inhibitor can lead to the enhanced dimerization and activation of RAF kinases, resulting in a transient increase in ERK signaling.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: A detailed dose-response experiment will reveal the concentration range at which paradoxical activation occurs.
-
Analyze Early Time Points: Measure p-ERK levels at early time points (e.g., 15-60 minutes) after treatment with low concentrations of this compound to capture the transient activation.
Issue 3: Discrepancy between in vitro and in vivo results.
Possible Cause 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Issues
The in vivo efficacy of this compound can be influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Troubleshooting Steps:
-
Assess Drug Exposure: Measure the concentration of this compound in plasma and tumor tissue to ensure adequate drug exposure at the target site.
-
Evaluate Target Inhibition in Tumors: Analyze p-ERK levels in tumor xenografts to confirm that the drug is inhibiting its target in vivo.
Possible Cause 2: Tumor Microenvironment
The tumor microenvironment can provide pro-survival signals to cancer cells, mitigating the effects of MEK inhibition.
Troubleshooting Steps:
-
Co-culture Experiments: Perform in vitro co-culture experiments with stromal cells or immune cells to model the tumor microenvironment.
-
Combination Therapy: Consider combining this compound with agents that target the tumor microenvironment, such as immune checkpoint inhibitors.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | BRAF Status | Expected IC50 (nM) | Unexpected Result Example (nM) |
| A375 | V600E | 10 - 50 | > 1000 |
| HT-29 | V600E | 20 - 100 | > 1000 |
| SK-MEL-28 | V600E | 15 - 75 | > 1000 |
| MCF-7 | Wild-Type | > 1000 | 500 |
Table 2: Western Blot Quantification of p-ERK/Total ERK Ratio
| Treatment | Expected p-ERK/Total ERK Ratio (Normalized to Control) | Unexpected Result Example (Normalized to Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (100 nM) | < 0.2 | 0.9 |
| This compound (1 µM) | < 0.1 | 0.7 |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Western Blotting for p-ERK
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
ZK110841 experimental controls and best practices
Notice: Information regarding the experimental compound ZK110841 is not publicly available. The following content is a template designed to illustrate the structure and type of information that would be provided in a technical support center for a research compound. The specific details provided are hypothetical and should not be used for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPRX. By binding to GPRX, it inhibits the downstream activation of the PI3K/Akt signaling pathway, which is implicated in cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in the appropriate cell culture medium to a final DMSO concentration of less than 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Compound precipitation in media. 2. Cell line variability. 3. Inconsistent DMSO concentration. | 1. Ensure the final concentration of this compound in the cell culture medium does not exceed its solubility limit. Visually inspect for precipitates. 2. Regularly perform cell line authentication. Passage number should be kept low. 3. Prepare a master mix of the final dilution to ensure a consistent DMSO concentration across all wells. |
| Low or no activity observed | 1. Incorrect compound concentration. 2. Degraded compound. 3. Insensitive cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Use a fresh aliquot of this compound. Verify storage conditions. 3. Confirm GPRX expression in your cell line of choice via qPCR or Western blot. |
| High background signal in biochemical assays | 1. Non-specific binding. 2. Reagent interference. | 1. Include appropriate controls, such as a vehicle-only control and a control with a known inactive compound. 2. Test for interference of this compound with the assay components (e.g., fluorescence quenching). |
Experimental Protocols
Protocol 1: In Vitro GPRX Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GPRX receptor.
Materials:
-
Membranes from cells overexpressing GPRX
-
Radiolabeled ligand (e.g., [³H]-Ligand Y)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation fluid
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand, and 50 µL of the this compound dilution or vehicle control.
-
Add 50 µL of GPRX-expressing cell membranes.
-
Incubate at room temperature for 1 hour with gentle agitation.
-
Harvest the membranes onto a filter plate and wash three times with ice-cold binding buffer.
-
Allow the filters to dry, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value from the competition curve.
Visualizations
Caption: Hypothetical signaling pathway of GPRX and its inhibition by this compound.
Caption: General experimental workflow for testing the effect of this compound on cell signaling and viability.
Validation & Comparative
ZK110841 in Focus: A Comparative Analysis of DP1-Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZK110841 with other DP-receptor agonists, supported by experimental data. The information is presented to facilitate informed decisions in research and development involving prostanoid receptor modulation.
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, exerting its effects through two distinct G protein-coupled receptors: the DP1 (PTGDR) and DP2 (CRTH2) receptors. Agonists of the DP1 receptor, such as this compound, are of significant interest for their therapeutic potential in various conditions, including inflammation and cardiovascular diseases. This guide offers a comparative overview of this compound and other notable DP1-receptor agonists, focusing on their binding affinity, potency, and selectivity.
Performance Comparison of DP1-Receptor Agonists
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected DP1-receptor agonists. The data is derived from studies utilizing recombinant human DP1 receptors expressed in HEK 293(EBNA) cells.
Table 1: Binding Affinity (Ki) of DP1-Receptor Agonists
| Compound | Ki (nM) |
| This compound | 0.3 |
| Prostaglandin D2 (PGD2) | 0.6 |
| BW 245C | 0.4 |
| L-644,698 | 0.9 |
| BW A868C | 2.3 |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Potency (EC50) of DP1-Receptor Agonists in cAMP Generation
| Compound | EC50 (nM) |
| This compound | 0.2 |
| Prostaglandin D2 (PGD2) | 0.5 |
| BW 245C | 0.3 |
| L-644,698 | 0.5 |
Lower EC50 values indicate higher potency in eliciting a functional response.
Selectivity Profile of DP1-Receptor Agonists
The selectivity of a DP1-receptor agonist is crucial to minimize off-target effects. L-644,698 has been characterized for its selectivity against other human prostanoid receptors, demonstrating a high degree of specificity for the DP1 receptor.
Table 3: Selectivity of L-644,698 for the Human DP1 Receptor
| Receptor Subtype | Fold Selectivity over DP1 |
| EP1 | > 25,400 |
| EP2 | ~ 300 |
| EP3-III | ~ 4,100 |
| EP4 | ~ 10,000 |
| FP | > 25,400 |
| IP | > 25,400 |
| TP | > 25,400 |
Signaling Pathway and Experimental Workflow
The activation of the DP1 receptor by an agonist initiates a well-defined signaling cascade. The experimental workflows to determine the binding affinity and functional potency of these agonists are crucial for their characterization.
Metabolic Stability of ZK110841 versus ZK 118182: A Comparative Guide
A definitive, data-driven comparison of the metabolic stability between the prostaglandin analogs ZK110841 and ZK 118182 cannot be conducted at this time due to a lack of publicly available quantitative data for both compounds. While literature describes ZK 118182 as a "metabolically stable" prostaglandin D2 analog, specific metrics such as in vitro half-life (t1/2) and intrinsic clearance (CLint) are not provided. There is currently no available information on the metabolic stability of this compound in the public domain.
This guide will, therefore, provide a framework for understanding and comparing the metabolic stability of such compounds. It will detail the standard experimental protocols used in the pharmaceutical industry, present a template for data comparison, and illustrate the known signaling pathway for ZK 118182.
Quantitative Data Comparison
The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile and overall therapeutic potential. This data is typically generated through in vitro assays using liver fractions. The table below illustrates how such comparative data would be presented.
Disclaimer: The following data is purely illustrative to demonstrate the format of comparison and does not represent actual experimental results for this compound and ZK 118182.
| Parameter | Test System | This compound (Illustrative) | ZK 118182 (Illustrative) |
| In Vitro Half-Life (t½, min) | Human Liver Microsomes | 35 | > 120 |
| Rat Liver Microsomes | 20 | 98 | |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Human Liver Microsomes | 40.1 | < 5.8 |
| Rat Liver Microsomes | 69.3 | 7.1 |
Experimental Protocols
The following is a generalized protocol for a typical in vitro metabolic stability assay using liver microsomes, a common method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.
Materials and Methods:
-
Incubation: The test compound (e.g., at a concentration of 1 µM) is incubated with pooled liver microsomes (e.g., from human or rat) at 37°C. The reaction mixture is buffered (e.g., with potassium phosphate buffer, pH 7.4) and contains a cofactor, typically an NADPH regenerating system, to initiate the metabolic process.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
Signaling Pathway and Experimental Workflow
ZK 118182 Signaling Pathway
ZK 118182 is known to be a potent agonist of the prostaglandin D2 (DP) receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to various physiological effects.
Caption: ZK 118182 signaling pathway.
Experimental Workflow for Metabolic Stability Assay
The workflow for determining metabolic stability is a standardized process in preclinical drug development.
Caption: Workflow for in vitro metabolic stability assay.
ZK110841: A Comparative Guide to its Prostanoid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZK110841's interaction with prostanoid receptors. While this compound is a known agonist of the prostaglandin D2 (DP) receptor, a comprehensive public dataset on its cross-reactivity with other prostanoid receptor subtypes (EP, FP, IP, TP) is not currently available. This document summarizes the existing data on this compound's activity and presents established experimental protocols for a comprehensive assessment of its selectivity profile.
Quantitative Analysis of this compound Activity
Data on the cross-reactivity of this compound across the full panel of human prostanoid receptors is limited. The available information focuses on its activity at the DP receptor.
Table 1: Functional Activity of this compound at the DP Receptor
| Compound | Receptor | Cell Line | Assay Type | Parameter | Value (nM) |
| This compound | DP | Bovine Embryonic Trachea (EBTr) | cAMP Elevation | EC50 | 10 - 30[1] |
| PGD₂ | DP | Bovine Embryonic Trachea (EBTr) | cAMP Elevation | EC50 | 10 - 30[1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Note: A comprehensive binding affinity (Ki) profile of this compound for all human prostanoid receptors (DP, EP₁, EP₂, EP₃, EP₄, FP, IP, TP) is not publicly available.
Experimental Protocols for Assessing Prostanoid Receptor Cross-Reactivity
To fully characterize the selectivity of this compound, a combination of radioligand binding and functional assays across the entire prostanoid receptor panel is required. The following are established protocols that can be employed for this purpose.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of a test compound for a specific receptor. This is achieved by measuring the ability of the compound to displace a radiolabeled ligand that is known to bind to the receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells stably expressing the individual human prostanoid receptors (DP, EP₁, EP₂, EP₃, EP₄, FP, IP, or TP) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer to a final protein concentration of 0.1-0.5 mg/mL.
2. Binding Reaction:
-
In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand for each receptor subtype (e.g., [³H]-PGD₂ for DP, [³H]-PGE₂ for EP receptors, [³H]-Iloprost for IP, [³H]-SQ29548 for TP).
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for that receptor.
3. Incubation and Filtration:
-
The reaction mixture is incubated at room temperature or 30°C for 60-120 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response initiated by the binding of a ligand to its receptor. For prostanoid receptors, which are G-protein coupled receptors (GPCRs), common functional assays include the measurement of second messengers like cyclic adenosine monophosphate (cAMP) or intracellular calcium ([Ca²⁺]i).
1. cAMP Measurement (for Gs and Gi-coupled receptors like DP, EP₂, EP₄, IP):
-
Cells expressing the specific prostanoid receptor are seeded in a 96-well plate.
-
The cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A range of concentrations of the test compound (this compound) is added to the cells. For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP that can be inhibited.
-
The reaction is incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated.
2. Intracellular Calcium Mobilization (for Gq-coupled receptors like EP₁, FP, TP):
-
Cells expressing the specific prostanoid receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
A range of concentrations of the test compound (this compound) is added, and the change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated.
Visualizing Signaling and Experimental Processes
To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the DP prostanoid receptor.
Figure 2: General workflow for assessing the cross-reactivity of this compound.
References
A Comparative Guide to ZK110841 and AH6809 for Prostanoid Receptor Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ZK110841 and AH6809, two critical tool compounds for investigating prostanoid receptor signaling. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes their mechanisms of action.
This compound is recognized as a potent agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. In contrast, AH6809 acts as an antagonist at multiple prostanoid receptors, exhibiting inhibitory effects on prostaglandin E (EP) receptors (EP1 and EP2) and the DP receptor. Their distinct pharmacological profiles make them valuable for dissecting the roles of these signaling pathways in various physiological and pathological processes.
Quantitative Comparison of this compound and AH6809
The following table summarizes the key quantitative parameters for this compound and AH6809 based on published in vitro studies. These values provide a clear comparison of their potency and affinity for their respective targets.
| Compound | Target Receptor | Pharmacological Action | Parameter | Value | Cell/Tissue System |
| This compound | DP1 | Agonist | EC50 | 0.2 nM[1] | HEK 293 cells expressing human DP receptor |
| DP1 | Agonist | EC50 | 10-30 nM[2] | Bovine embryonic trachea (EBTr) cells | |
| AH6809 | EP1 | Antagonist | Ki | 333 nM[3] | Recombinant human EP1 receptor |
| EP2 | Antagonist | Ki | 350 nM[3][4] | Recombinant human EP2 receptor | |
| DP | Antagonist | pA2 | 6.36 (against PGD2)[2] | Bovine embryonic trachea (EBTr) cells | |
| DP | Antagonist | pA2 | 6.57 (against this compound)[2] | Bovine embryonic trachea (EBTr) cells | |
| DP | Antagonist | pA2 | 5.35[5] | Human platelets | |
| DP | Antagonist | pA2 | 4.45[5] | Human platelets (against U-46619) | |
| DP | Antagonist | EC50 | ~50 µM[6] | Whole human platelets (antagonizing PGD2) |
Signaling Pathways and Mechanisms of Action
This compound and AH6809 exert their effects by modulating distinct intracellular signaling cascades initiated by prostanoid receptor activation.
This compound, as a DP1 receptor agonist, mimics the action of the endogenous ligand PGD2. The DP1 receptor is coupled to a Gs alpha subunit of a heterotrimeric G protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response.
AH6809, on the other hand, is an antagonist with a broader spectrum of activity. At the DP1 receptor, it acts as a competitive antagonist, blocking the binding of agonists like PGD2 and this compound and thereby preventing the downstream increase in cAMP. At the EP1 receptor, which is coupled to a Gq alpha subunit, AH6809 blocks the signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. At the EP2 receptor, which, like DP1, is Gs-coupled, AH6809 antagonizes the agonist-induced increase in cAMP.
References
- 1. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GloSensor™ cAMP Assay Protocol [promega.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of ZK110841 and its Endogenous Ligand, Progesterone, in Progesterone Receptor Modulation
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between synthetic ligands and their endogenous counterparts is paramount. This guide provides a detailed comparison of the efficacy of ZK110841, a synthetic progesterone receptor antagonist, and progesterone, the natural endogenous ligand. Due to the limited direct comparative data for this compound, this guide will focus on its closely related and well-studied parent compound, Onapristone (ZK98299), as a representative Type I progesterone antagonist.
Progesterone, a key steroid hormone, exerts its diverse physiological effects by binding to and activating the progesterone receptor (PR), a nuclear transcription factor. This activation leads to a cascade of cellular events, including the regulation of gene expression. Synthetic ligands, such as this compound and Onapristone, have been developed to modulate this pathway, primarily for therapeutic purposes. Onapristone is classified as a Type I progesterone antagonist, a class of compounds that function by preventing the progesterone receptor from binding to DNA, thereby inhibiting gene transcription.[1][2]
Quantitative Comparison of Binding Affinity and Functional Potency
Data from a study on various progestins and antiprogestins in a human breast cancer cell line (ZR-PR-LT) indicated that the concentration of Onapristone (ZK98299) required for 50% down-regulation of the progesterone receptor (a measure of functional antagonism) was 50-fold higher than its dissociation constant (Kdi) for the receptor.[3] While this study does not provide a direct comparison to progesterone's binding affinity, it highlights the antagonistic nature of Onapristone.
For a comprehensive understanding, the following table summarizes the typical binding affinities and functional potencies for progesterone and provides a framework for interpreting the efficacy of antagonists like Onapristone.
| Ligand | Receptor | Binding Affinity (Kdi) | Functional Activity (EC50/IC50) |
| Progesterone | Progesterone Receptor (PR) | Typically in the low nanomolar range | Agonist activity (EC50) varies depending on the cell type and response measured |
| Onapristone (ZK98299) | Progesterone Receptor (PR) | Reportedly in the low nanomolar range | Antagonist activity (IC50) demonstrated by inhibition of progesterone-induced effects |
Note: Specific values for Kdi and IC50 can vary between different experimental setups, cell lines, and assay conditions. The data presented here is for comparative illustration.
Signaling Pathways: Progesterone vs. Onapristone
The binding of progesterone to its receptor initiates a conformational change, leading to receptor dimerization, nuclear translocation, and binding to Progesterone Response Elements (PREs) on the DNA. This, in turn, recruits coactivators and initiates the transcription of target genes.
In contrast, as a Type I antagonist, Onapristone also binds to the progesterone receptor. However, this binding induces a different conformational change that prevents the receptor from effectively binding to DNA.[1][2] This action blocks the initiation of gene transcription that would normally be triggered by progesterone.
Experimental Protocols
The following are generalized protocols for key experiments used to compare the efficacy of progesterone and its antagonists.
Progesterone Receptor Binding Assay (Competitive Binding)
This assay determines the relative binding affinity of a test compound (e.g., Onapristone) compared to a radiolabeled ligand (e.g., [3H]-progesterone) for the progesterone receptor.
Methodology:
-
Preparation of Receptor Source: A cell lysate or purified progesterone receptor preparation is used.
-
Incubation: A constant concentration of radiolabeled progesterone is incubated with the receptor source in the presence of increasing concentrations of the unlabeled competitor (progesterone or Onapristone).
-
Separation: The receptor-bound and free radioligand are separated using methods like dextran-coated charcoal, filtration, or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Progesterone Receptor Functional Assay (Reporter Gene Assay)
This assay measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the progesterone receptor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., a breast cancer cell line) is transiently or stably transfected with two plasmids: one expressing the progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with progesterone response elements (PREs).
-
Treatment: The transfected cells are treated with progesterone alone (for agonist dose-response), or with a fixed concentration of progesterone in the presence of increasing concentrations of the antagonist (Onapristone).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the progesterone-induced response) is calculated.
References
- 1. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]
- 2. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Prostaglandin D2 Mimetics for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of synthetic Prostaglandin D2 (PGD2) mimetics. We delve into the performance of key DP1 receptor agonists and DP2 (CRTH2) receptor antagonists, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to support your research and development endeavors.
Prostaglandin D2 (PGD2) is a critical lipid mediator that exerts its diverse biological effects through two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi and signals through calcium mobilization and inhibition of adenylyl cyclase.[1][2][3] The opposing actions of these two receptors have made them attractive targets for therapeutic intervention in a range of conditions, particularly allergic diseases such as asthma and allergic rhinitis.[4][5][6] This guide offers a head-to-head comparison of prominent synthetic PGD2 mimetics, focusing on a selective DP1 agonist and several key DP2 antagonists that have been explored in preclinical and clinical research.
Quantitative Performance Data
To facilitate a direct comparison of the leading synthetic PGD2 mimetics, the following tables summarize their binding affinities, functional potencies, and pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Primary Target | Receptor Binding Affinity (Ki/IC50, nM) | Functional Assay Potency (EC50/IC50, nM) | Selectivity Profile |
| DP1 Agonist | ||||
| BW245C | DP1 | ~21-250 nM (mouse DP1)[7] | 1.1 nM (cAMP assay)[7] | Selective for DP1; inactive at DP2.[7] |
| DP2 (CRTH2) Antagonists | ||||
| Fevipiprant (QAW039) | DP2 | 1.14 nM (human CRTH2)[8] | - | Highly selective for DP2.[9] |
| Setipiprant | DP2 | - | - | Selective CRTH2 antagonist.[10][11][12] |
| Ramatroban (BAY u 3405) | DP2 / TP | Ki: 290 nM (GPR44/DP2)[13] | IC50: 100 nM ([3H]PGD2 binding)[14]; 30 nM (Ca2+ mobilization)[14]; 103-182 nM (cytokine inhibition)[4] | Dual antagonist for DP2 and Thromboxane (TP) receptors; spares the DP1 receptor.[4][13] |
| CRTH2-IN-1 (Ramatroban analog) | DP2 | IC50: 6 nM (human DP2 binding)[15] | IC50: 7 nM (eosinophil shape change)[15] | Selective for DP2.[15] |
Table 2: Pharmacokinetic Properties
| Compound | Administration Route | Half-Life (t1/2) | Bioavailability | Key Metabolic Pathways |
| DP1 Agonist | ||||
| BW245C | Intravenous | - | - | - |
| DP2 (CRTH2) Antagonists | ||||
| Fevipiprant (QAW039) | Oral | ~18-20 hours[16][17][18] | - | Metabolized to an inactive acyl-glucuronide; eliminated via hepatic metabolism and renal excretion.[9][16] |
| Setipiprant | Oral | 10-18 hours[10] | - | Primarily excreted in feces as the parent drug and metabolites.[11][19] |
| Ramatroban (BAY u 3405) | Oral | - | 80.3% (relative to aqueous solution)[14] | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.
PGD2 Receptor Signaling Pathways
The binding of PGD2 or its mimetics to DP1 and DP2 receptors initiates distinct intracellular signaling cascades.
Experimental Workflow: Receptor Binding Assay
This workflow outlines the general procedure for determining the binding affinity of synthetic PGD2 mimetics to their target receptors.
Experimental Workflow: Functional Assays
The functional activity of DP1 agonists is typically assessed by measuring cAMP production, while DP2 antagonist activity is often determined through calcium mobilization assays.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the DP1 or DP2 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human DP1 or DP2 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand: [3H]-PGD2.
-
Unlabeled PGD2 (for determining non-specific binding).
-
Test compounds (synthetic PGD2 mimetics).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of the unlabeled test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total and competitor-bound radioactivity. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay for DP1 Agonists
Objective: To measure the ability of a DP1 agonist to stimulate the production of intracellular cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human DP1 receptor (e.g., U2OS or HEK293 cells).[20]
-
Cell culture medium.
-
DP1 agonist test compounds (e.g., BW245C).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).[20]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Plate the DP1-expressing cells in a 96-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with a PDE inhibitor for a short period. Then, add varying concentrations of the DP1 agonist test compound to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., measuring fluorescence or absorbance).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[7]
Intracellular Calcium Mobilization Assay for DP2 Antagonists
Objective: To measure the ability of a DP2 antagonist to inhibit PGD2-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human DP2 (CRTH2) receptor (e.g., HEK293 cells).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[21]
-
DP2 antagonist test compounds.
-
PGD2 (as the agonist).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Culture and Dye Loading: Plate the DP2-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Antagonist Incubation: Add varying concentrations of the DP2 antagonist test compound to the wells and incubate for a specified period.
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Add a fixed concentration of PGD2 to all wells to stimulate the DP2 receptor.
-
Kinetic Reading: Immediately after agonist addition, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the PGD2-induced response against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.[14]
References
- 1. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ramatroban for chemoprophylaxis and treatment of COVID-19: David takes on Goliath - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils and functions as a transcriptional modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disposition and Metabolism of Setipiprant, a Selective Oral CRTH2 Antagonist, in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]
- 14. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Disposition and metabolism of setipiprant, a selective oral CRTH2 antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. wibiworks.com [wibiworks.com]
- 21. bu.edu [bu.edu]
Navigating Neutrophil Inhibition: A Comparative Guide to Key Pharmacological Agents
For researchers, scientists, and drug development professionals, understanding the landscape of neutrophil inhibitors is critical for advancing therapies in a host of inflammatory diseases, autoimmune disorders, and cancer. While the specific compound ZK110841 did not yield public data regarding its effects on neutrophils, this guide provides a comparative overview of established and emerging pharmacological agents that effectively target neutrophil activity. This document details their mechanisms of action, presents key experimental data, and outlines the protocols for validating their inhibitory effects.
Neutrophils, as the most abundant leukocytes in human circulation, are the vanguard of the innate immune system. Their primary role is to identify and eliminate pathogens through a variety of effector functions, including phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). However, dysregulated neutrophil activity can lead to significant tissue damage and contribute to the pathophysiology of numerous diseases. Consequently, the development of specific and potent neutrophil inhibitors is a major focus of therapeutic research.
Mechanisms of Neutrophil Activation and Inhibition
Neutrophil activation is a complex process initiated by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). These stimuli engage various cell surface receptors, triggering intracellular signaling cascades that orchestrate the neutrophil's effector functions. Key signaling pathways involved in neutrophil activation include those mediated by G-protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and Fc receptors.[1] These pathways converge on downstream effectors that regulate processes such as chemotaxis, respiratory burst, and the release of granular contents.
Pharmacological inhibition of neutrophil function can be achieved by targeting different stages of the activation process, from receptor binding to downstream signaling events and the execution of effector functions. This guide focuses on a selection of inhibitors that represent different mechanistic classes.
Comparative Analysis of Neutrophil Inhibitors
The following table summarizes the key characteristics of selected neutrophil inhibitors, providing a snapshot of their targets, mechanisms of action, and key experimental findings.
| Inhibitor Class | Example Compound | Primary Target(s) | Mechanism of Action | Key In Vitro/In Vivo Effects |
| Neutrophil Elastase Inhibitors | Sivelestat | Neutrophil Elastase (NE) | Directly inhibits the activity of neutrophil elastase, a key serine protease released from azurophilic granules. | Reduces lung injury in animal models of acute respiratory distress syndrome (ARDS).[2] Attenuates inflammation in various preclinical models.[3] |
| CXCR1/2 Antagonists | Ladarixin, SX-682 | CXCR1 and CXCR2 | Blocks the binding of chemokines, primarily IL-8 (CXCL8), to their receptors on neutrophils, thereby inhibiting neutrophil recruitment to sites of inflammation. | Reduces neutrophil infiltration in various cancer models.[4] Shows therapeutic potential in inflammatory conditions.[4] |
| Dipeptidyl Peptidase 1 (DPP1) Inhibitors | Brensocatib (AZD7986) | Dipeptidyl Peptidase 1 (DPP1) | Inhibits DPP1, an enzyme essential for the activation of neutrophil serine proteases, including neutrophil elastase, proteinase 3, and cathepsin G. | Reduces active neutrophil elastase levels in patients with bronchiectasis.[5] |
| Tetracycline Antibiotics | Doxycycline | Multiple | Inhibits neutrophil chemotaxis and oxidative burst. Suppresses matrix metalloproteinases.[6] | Demonstrates anti-inflammatory effects in conditions like rosacea.[6] |
| Microtubule Polymerization Inhibitors | Colchicine | Tubulin | Inhibits microtubule polymerization, which is crucial for neutrophil motility, degranulation, and inflammasome activation. | Reduces IL-1β production and is being investigated in various inflammatory conditions.[5] |
Experimental Protocols for Validating Neutrophil Inhibition
The validation of a compound's inhibitory effect on neutrophils requires a battery of in vitro and in vivo assays that probe different aspects of neutrophil function.
In Vitro Assays
-
Chemotaxis Assay: This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, such as IL-8 or fMLP.[7]
-
Protocol: Neutrophils are placed in the upper chamber of a Boyden chamber or a similar migration device, with the test compound. The lower chamber contains a chemoattractant. After incubation, the number of neutrophils that have migrated to the lower chamber is quantified.
-
-
Degranulation Assay: This assay assesses the release of granular contents, such as myeloperoxidase (MPO) or elastase, from activated neutrophils.
-
Protocol: Neutrophils are pre-incubated with the test compound and then stimulated with an activating agent (e.g., PMA, fMLP). The supernatant is then collected, and the activity of the released enzyme is measured using a specific substrate.
-
-
Reactive Oxygen Species (ROS) Production Assay (Oxidative Burst): This assay measures the production of ROS, a key antimicrobial function of neutrophils.
-
Protocol: Neutrophils are treated with the test compound and then stimulated. ROS production is detected using a fluorescent probe, such as dihydrorhodamine 123 (DHR123), which fluoresces upon oxidation.[7]
-
-
Phagocytosis Assay: This assay evaluates the ability of a compound to interfere with the engulfment of particles by neutrophils.
-
Protocol: Neutrophils are incubated with fluorescently labeled particles (e.g., opsonized bacteria or beads) in the presence of the test compound. The extent of phagocytosis is quantified by flow cytometry or fluorescence microscopy.[7]
-
-
Neutrophil Extracellular Trap (NET) Formation (NETosis) Assay: This assay visualizes and quantifies the release of NETs.
-
Protocol: Neutrophils are stimulated to undergo NETosis in the presence of the test compound. NETs, which are composed of DNA, histones, and granular proteins, are visualized using DNA-binding dyes (e.g., SYTOX Green) and antibodies against NET-associated proteins.[7]
-
In Vivo Models
-
Peritonitis Models: The intraperitoneal injection of an inflammatory stimulus (e.g., thioglycollate or zymosan) in rodents induces a robust recruitment of neutrophils. The efficacy of an inhibitor can be assessed by quantifying the number of neutrophils in the peritoneal lavage fluid.
-
Lung Injury Models: Acute lung injury can be induced by intratracheal administration of lipopolysaccharide (LPS) or other inflammatory agents. The inhibitory effect of a compound is evaluated by measuring neutrophil infiltration in the bronchoalveolar lavage fluid and assessing lung tissue damage histologically.[2]
-
Disease-Specific Models: The validation of neutrophil inhibitors often requires the use of animal models that recapitulate the specific human disease of interest, such as models of arthritis, inflammatory bowel disease, or cancer.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in neutrophil inhibition, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow for inhibitor validation, and the logical relationship between neutrophil activation and therapeutic intervention.
Figure 1: Simplified signaling pathway of neutrophil activation.
Figure 2: General workflow for in vitro validation of neutrophil inhibitors.
Figure 3: Logical relationship of neutrophil activation and therapeutic intervention.
Conclusion
The targeted inhibition of neutrophil activity represents a promising therapeutic strategy for a wide range of diseases. While the specific compound this compound remains uncharacterized in the public domain regarding its effects on neutrophils, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel neutrophil inhibitor. By employing a combination of in vitro and in vivo assays, researchers can comprehensively assess the efficacy and mechanism of action of new therapeutic candidates, ultimately paving the way for the development of more effective treatments for neutrophil-driven pathologies.
References
- 1. Neutrophil cell surface receptors and their intracellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of neutrophil elastase inhibitors as anti-inflammatory therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neutrophils: Musketeers against immunotherapy [frontiersin.org]
- 5. Targeting Neutrophils to Treat Acute Respiratory Distress Syndrome in Coronavirus Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline - Wikipedia [en.wikipedia.org]
- 7. criver.com [criver.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Research Chemical ZK110841
Disclaimer: Specific disposal procedures for the research chemical designated ZK110841 are not available in public safety literature. The following guidelines are based on established best practices for the disposal of hazardous laboratory chemicals. All procedures must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, regional, and national regulations.[1][2][3]
Immediate Safety and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is essential to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for hazardous material cleanup.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling.[4]
Waste Identification and Characterization
The first step in proper disposal is to characterize the waste stream. Since the specific hazards of this compound are unknown, it must be treated as hazardous waste.
-
Hazard Assessment: Assume the compound may possess one or more hazardous characteristics (ignitability, corrosivity, reactivity, toxicity) until proven otherwise.
-
Waste Stream Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Step-by-Step Disposal Protocol
-
Container Selection:
-
Choose a waste container that is chemically compatible with this compound.[5]
-
The container must be in good condition, with a secure, screw-top lid.[5] Avoid using food containers, glass or plastic milk bottles, or containers with rubber/glass stoppers.[5]
-
Ensure any previous labels on the container are completely removed or defaced.[2]
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible container. For sharps such as contaminated needles or razor blades, use a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[6]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. If the waste is aqueous, it should not be disposed of down the sanitary sewer unless confirmed to be non-hazardous and permitted by local regulations.[1][3] For corrosive liquids, neutralization to a pH between 5 and 10 may be an option for sewer disposal if they contain no other toxic materials and this is permitted by your institution.[1] However, for an unknown compound like this compound, this is not recommended without a thorough hazard assessment.
-
Aqueous Solutions: Dilute aqueous solutions of certain chemicals may be eligible for sanitary sewer disposal, but this is highly dependent on the chemical's properties and local regulations.[3] For this compound, assume sewer disposal is not permitted.
-
Contaminated Labware: Decontaminate grossly contaminated labware whenever possible.[3] Non-reusable contaminated labware should be disposed of as hazardous waste.[3]
-
-
Labeling:
-
Properly label the hazardous waste container with a completed hazardous waste tag as soon as the first drop of waste is added.[5]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound" and any solvents). Avoid using abbreviations or chemical formulas.[5]
-
The approximate percentage of each component.
-
The date accumulation started.[5]
-
The name and contact information of the generating researcher or lab.[5]
-
The building and room number where the waste is stored.[5]
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment, such as a plastic tray, to contain any potential leaks.[5]
-
Keep waste containers closed at all times, except when adding waste.
-
-
Disposal Request:
Quantitative Data for General Chemical Waste Disposal
The following table summarizes common quantitative parameters for laboratory chemical waste management. These are general guidelines; always consult your institution's specific requirements.
| Parameter | Guideline | Source |
| pH for Neutralization | 5-10 | [1] |
| Container Size (Empty) | Containers < 2.5 liters can be collected in a holding vessel for disposal in a dumpster after labels are removed and lids are off. | [2] |
| Max Weight of Waste Box | < 50 lbs | [2] |
| Sharps Container Fill Level | Do not fill greater than 2/3 full. | [6] |
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of a research chemical like this compound.
References
- 1. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 2. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
- 3. uwlax.edu [uwlax.edu]
- 4. docs.rs-online.com [docs.rs-online.com]
- 5. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 6. content-hub.uidaho.edu [content-hub.uidaho.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling ZK110841 (Mifepristone)
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
This document provides crucial safety protocols and operational guidance for the handling of ZK110841, also known as Mifepristone or RU-486. Designed for researchers, scientists, and drug development professionals, this guide consolidates essential information to ensure safe laboratory practices, from initial handling to final disposal. By adhering to these procedures, laboratories can mitigate risks and maintain a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment and safety measures when handling this compound.
| Category | Requirement | Specification | Source |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Use proper glove removal technique to avoid skin contact. | [1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Provide adequate protection against splashes and dust. | [1] |
| Skin and Body Protection | Laboratory coat | To be worn at all times when handling the compound. | [1] |
| Respiratory Protection | Dust mask or respirator | Required when handling the powder form to avoid inhalation. | [2] |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Standard good laboratory practice. | [2][3] |
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical. The following table outlines first aid measures.
| Exposure Type | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [1][4] |
| Skin Contact | In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention. | [1][4] |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [4] |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician immediately. | [4] |
| Spillage | For minor spills, use dry clean-up procedures and avoid generating dust. Vacuum or sweep up material and place in a suitable disposal container. For major spills, alert emergency responders. | [2] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound is typically shipped at room temperature.[1]
-
Store the powdered form in a tightly sealed container at -20°C.[1]
-
Stock solutions should also be stored at -20°C and are stable for an extended period.[1]
Preparation of Stock and Working Solutions
-
Caution: this compound is toxic. Do not ingest or inhale the powder or solutions.[1]
-
Always handle the powder in a well-ventilated area or under a fume hood.
-
Stock Solution (1 mM in Ethanol):
-
Working Solution (10 µM in Ethanol):
-
Solubility Information: Mifepristone is also soluble in DMSO and DMF.[5]
Experimental Use (General Cell Culture Protocol)
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. A common concentration range for in vitro studies is 1-100 nM.[1]
-
For example, to achieve a 10 nM final concentration in 10 mL of culture medium, add 10 µL of the 10 µM working solution.[1]
-
-
Incubation: Incubate the cells for the desired period. Incubation times in published studies have ranged from 24 to 72 hours.[6][7]
-
Analysis: After incubation, cells can be harvested for downstream analysis (e.g., proliferation assays, Western blotting, etc.).
Waste Disposal
-
Dispose of all waste materials, including unused compound, contaminated labware, and media, in accordance with local, state, and federal regulations.[1]
-
Waste should be disposed of in an approved waste disposal plant.[1]
Mechanism of Action: Signaling Pathway
This compound (Mifepristone) is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[8] Its mechanism of action involves binding to these intracellular receptors with high affinity, which prevents the natural ligands (progesterone and glucocorticoids) from binding and activating them. This blockage inhibits the subsequent translocation of the receptor-ligand complex to the nucleus, thereby preventing the transcription of target genes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stemcell.com [stemcell.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
